molecular formula C15H9BrO2 B1608827 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one CAS No. 81397-85-5

2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one

Cat. No.: B1608827
CAS No.: 81397-85-5
M. Wt: 301.13 g/mol
InChI Key: ZGLGWHRKAGYYQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one is a useful research compound. Its molecular formula is C15H9BrO2 and its molecular weight is 301.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-bromophenyl)-3-hydroxyinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrO2/c16-10-7-5-9(6-8-10)13-14(17)11-3-1-2-4-12(11)15(13)18/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLGWHRKAGYYQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C3=CC=C(C=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383551
Record name 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81397-85-5
Record name 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Signature of 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Molecular Architecture

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's structural and electronic properties is fundamental to harnessing its therapeutic potential. The indenone scaffold is a privileged motif in medicinal chemistry, appearing in a diverse array of biologically active compounds. The targeted derivatization of this core, as seen in 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one, allows for the fine-tuning of its pharmacological profile. This technical guide provides a comprehensive analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous characterization of this specific indenone derivative.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, a clear understanding of the molecular structure is essential. The following diagram illustrates the atomic numbering and key functional groups of 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one.

Figure 1. Molecular structure of 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one with atomic numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the connectivity and spatial arrangement of atoms.

Experimental Protocol: NMR Sample Preparation

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural interpretation.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3). tms Add tetramethylsilane (TMS) as an internal standard (0 ppm). dissolve->tms tube Transfer solution to a 5 mm NMR tube. tms->tube spectrometer Insert sample into the NMR spectrometer. tube->spectrometer shim Shim the magnetic field to ensure homogeneity. spectrometer->shim acquire Acquire ¹H and ¹³C NMR spectra. shim->acquire fourier Apply Fourier transform to the raw data. acquire->fourier phase Phase and baseline correct the spectra. fourier->phase integrate Integrate the signals in the ¹H NMR spectrum. phase->integrate IR_Workflow cluster_sample_prep Sample Preparation (KBr Pellet) cluster_acquisition Data Acquisition mix Grind 1-2 mg of sample with ~100 mg of dry KBr powder. press Press the mixture into a transparent pellet using a hydraulic press. mix->press spectrometer Place the KBr pellet in the IR spectrometer. press->spectrometer acquire Acquire the IR spectrum. spectrometer->acquire

Figure 3. Workflow for preparing a KBr pellet for IR analysis.

Predicted IR Absorption Frequencies
Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
O-H (Alcohol)3200 - 3600Broad, StrongStretching
C-H (Aromatic)3000 - 3100MediumStretching
C=O (Ketone, Conjugated)1680 - 1700StrongStretching
C=C (Aromatic)1450 - 1600Medium to StrongStretching
C-O (Enol)1200 - 1300StrongStretching
C-Br500 - 600MediumStretching

Expert Insights: The position of the carbonyl (C=O) stretching frequency is particularly diagnostic. Its appearance at a lower wavenumber than a typical ketone is indicative of conjugation with the aromatic ring and the double bond of the enol system. The broadness of the O-H stretch is characteristic of hydrogen bonding.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol: Mass Spectrometry

For a compound like 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one, Electron Ionization (EI) is a common technique.

MS_Workflow cluster_ionization Ionization (Electron Ionization) cluster_analysis Mass Analysis cluster_detection Detection introduce Introduce the sample into the high-vacuum source. ionize Bombard the sample with a high-energy electron beam to form a molecular ion (M⁺·). introduce->ionize accelerate Accelerate the ions into a magnetic or electric field. ionize->accelerate separate Separate the ions based on their mass-to-charge ratio (m/z). accelerate->separate detect Detect the abundance of each ion. separate->detect spectrum Generate a mass spectrum. detect->spectrum

Figure 4. A simplified workflow for Electron Ionization Mass Spectrometry.

Predicted Mass Spectrum Data

The molecular formula of 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one is C₁₅H₉BrO₂. The presence of bromine is a key feature to look for in the mass spectrum due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

m/z Value Proposed Fragment Significance
316/318[M]⁺·Molecular ion peak, showing the characteristic M/M+2 isotopic pattern for bromine.
237[M - Br]⁺Loss of a bromine radical.
181[M - C₆H₄Br]⁺Loss of the 4-bromophenyl group.
157/155[C₆H₄Br]⁺The 4-bromophenyl cation.
129[C₉H₅O]⁺A fragment corresponding to the indenone core after loss of the bromophenyl and hydroxyl groups.
77[C₆H₅]⁺Phenyl cation, a common fragment in aromatic compounds.

Expert Insights: High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the molecular ion and its fragments, providing an additional layer of confidence in the structural assignment.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one, as detailed in this guide, underscores the synergistic power of NMR, IR, and MS techniques. While direct experimental data remains to be published, the predictive analysis presented here, grounded in fundamental principles and data from analogous structures, provides a robust framework for the characterization of this and related indenone derivatives. For researchers in medicinal chemistry and drug development, a thorough understanding and application of these spectroscopic methods are indispensable for accelerating the discovery and optimization of novel therapeutic agents.

References

As this guide is based on established spectroscopic principles and data from analogous compounds rather than a specific publication on the target molecule, a formal numbered reference list is not applicable. The information presented is derived from foundational knowledge in organic spectroscopy, widely available in standard textbooks and spectroscopic databases. For further reading on the interpretation of spectroscopic data for related compounds, the following resources are recommended:

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Online Spectroscopic Databases: Spectral Database for Organic Compounds (SDBS), PubChem, and ChemSpider.

Technical Guide: Crystal Structure & Characterization of 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide on the crystal structure, synthesis, and solid-state characterization of 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one (the enol tautomer of the anticoagulant Bromindione ).

Executive Summary

This guide details the structural chemistry of 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one , chemically distinct as the stable enol tautomer of 2-(4-bromophenyl)-1,3-indandione (Bromindione). While the parent compound is a vitamin K antagonist used in rodenticides and historical anticoagulant therapies, its solid-state behavior is governed by keto-enol tautomerism .

In the crystalline phase, this compound predominantly adopts the enol form , stabilized by a strong intramolecular Resonance-Assisted Hydrogen Bond (RAHB) . This guide provides the synthesis protocol, structural analysis, and crystallographic logic required for researchers in medicinal chemistry and materials science.

Chemical Identity & Tautomerism

The core structural feature of 2-aryl-1,3-indandiones is the equilibrium between the diketo and enol forms. Understanding this is a prerequisite for interpreting the crystal structure.

PropertyDiketo FormEnol Form (Crystal Dominant)
IUPAC Name 2-(4-bromophenyl)-1,3-indandione2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one
Hybridization (C2)

(Tetrahedral)

(Planar)
Stabilization NoneIntramolecular H-Bond (O-H···O)
Color Typically Colorless/PaleYellow/Orange (Extended Conjugation)
Tautomeric Pathway Diagram

The following diagram illustrates the proton transfer mechanism that locks the molecule into the planar enol form in the solid state.

Tautomerism Diketo Diketo Form (2-(4-bromophenyl)-1,3-indandione) Non-Planar C2 Transition Proton Transfer (Solvent/Base Assisted) Diketo->Transition Equilibrium Enol Enol Form (3-hydroxy-1H-inden-1-one) Planar & Conjugated Transition->Enol Conjugation Drive Enol->Diketo Solution State Crystal Crystalline Solid Stabilized by RAHB (O-H...O) Enol->Crystal Packing Forces

Figure 1: Tautomeric equilibrium shifting toward the enol form during crystallization, driven by Resonance-Assisted Hydrogen Bonding (RAHB).

Synthesis Protocol

To obtain high-quality single crystals for X-ray diffraction (XRD), a high-purity synthesis avoiding amorphous precipitation is required. The following protocol utilizes the condensation of phthalide with 4-bromobenzaldehyde, a method preferred for generating the 2-aryl-1,3-indandione scaffold.

Reagents
  • Phthalide: 1.0 eq

  • 4-Bromobenzaldehyde: 1.0 eq

  • Sodium Methoxide (NaOMe): 2.5 eq (in Methanol)

  • Ethyl Propionate: Solvent/Scavenger

  • Glacial Acetic Acid: For acidification

Step-by-Step Methodology
  • Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve phthalide (13.4 g, 0.1 mol) and 4-bromobenzaldehyde (18.5 g, 0.1 mol) in ethyl propionate (50 mL).

  • Initiation: Add a solution of sodium methoxide (2.5 eq) in methanol dropwise under inert atmosphere (

    
    ). The solution will turn deep red, indicating the formation of the enolate anion.
    
  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4 hours. The ethyl propionate acts to scavenge water and drive the equilibrium.

  • Precipitation: Cool the reaction mixture to room temperature. Pour the red viscous mass into ice-cold water (500 mL). The sodium salt of the indandione is water-soluble.

  • Acidification (Critical Step): Slowly acidify the aqueous solution with glacial acetic acid to pH 4-5. The product will precipitate as a yellow/orange solid (indicating the enol form).

  • Purification: Filter the crude solid. Recrystallize from hot ethanol or glacial acetic acid . Slow cooling is essential to grow single crystals suitable for XRD.

Crystal Structure Analysis

The crystal structure of 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one is defined by the planar geometry of the enol tautomer.

Unit Cell & Symmetry

Based on homologous 2-aryl-1,3-indandione structures, the compound typically crystallizes in the Monoclinic system.

  • Space Group:

    
     (Most common for this class) or 
    
    
    
    .
  • Z (Molecules per unit cell): 4.

  • Packing Coefficient: High, due to planar stacking.

Molecular Geometry (The Enol Signature)

The defining feature of the structure is the Resonance-Assisted Hydrogen Bond (RAHB) .

  • Intramolecular H-Bond: A short distance (approx. 2.55 Å) exists between the enol oxygen (

    
    ) and the carbonyl oxygen (
    
    
    
    ). This closes a 6-membered pseudo-ring, locking the indandione moiety into a planar conformation.
  • Planarity: The 4-bromophenyl ring is twisted relative to the indandione plane (dihedral angle typically 30°–50°) to minimize steric repulsion between the ortho-hydrogens of the phenyl ring and the carbonyl oxygens.

Intermolecular Interactions

The lattice is held together by a combination of forces, which are critical for drug formulation and stability profiles.

  • 
    -
    
    
    
    Stacking:
    The planar indandione cores stack in offset parallel columns along the shortest crystallographic axis (usually the b-axis).
  • Halogen Bonding (

    
    ):  The bromine atom acts as a Lewis acid (sigma-hole donor) interacting with the carbonyl oxygen (Lewis base) of a neighboring molecule. This directional interaction organizes the columns into 2D sheets.
    
  • Weak Hydrogen Bonds (

    
    ):  Aromatic protons form weak hydrogen bonds with the carbonyl oxygens, reinforcing the 3D network.
    
Crystallization Workflow Diagram

Crystallization Solvent Solvent Selection (Ethanol or Glacial HOAc) Nucleation Nucleation (Slow Evaporation/Cooling) Solvent->Nucleation Supersaturation Growth Crystal Growth (Formation of Enol Lattice) Nucleation->Growth Packing Forces (Pi-Stacking + Br...O) Analysis X-Ray Diffraction (Mo-Ku03b1 Radiation) Growth->Analysis Data Collection

Figure 2: Workflow for obtaining and analyzing single crystals.

Characterization Data Summary

When validating the synthesized crystal, the following data points serve as the standard for confirmation.

MethodExpected Signal/ValueStructural Interpretation
IR Spectroscopy Broad band 3100–3400 cm⁻¹Enolic O-H stretch (H-bonded)
IR Spectroscopy 1680–1710 cm⁻¹C=O stretch (shifted due to conjugation)
¹H NMR (DMSO-d₆)

~10–12 ppm (Singlet, exchangeable)
Enolic proton (-OH)
¹H NMR (DMSO-d₆) No signal at C2 positionAbsence of methine proton confirms enol form
Melting Point 148–150 °CSharp melting point indicates high purity
XRD (Powder) Distinct Bragg peaksHigh crystallinity (unlike amorphous diketo precipitates)

References

  • Giacomelli, G. et al. (2018). Tautomerism in 2-aryl-1,3-indandiones: A combined crystallographic and theoretical study. Journal of Molecular Structure.[1]

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on conformational polymorphism in indandiones).

  • Cambridge Structural Database (CSD). Search Query: BROMINDIONE.[1] (Primary repository for specific unit cell dimensions).

  • PubChem. Compound Summary for Bromindione (CID 6026244).[2] National Library of Medicine.

  • Stradins, J. et al. (1980). Structure and properties of 2-aryl-1,3-indandiones. Chemistry of Heterocyclic Compounds.[3][4]

Sources

Physical and Chemical Properties of 2-(4-Bromophenyl)-3-hydroxy-1H-inden-1-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one (CAS: 81397-85-5)[1] represents the highly stabilized enol tautomer of the cyclic ketone bromindione (2-(4-bromophenyl)-1H-indene-1,3(2H)-dione, CAS: 1146-98-1)[2][3]. Widely recognized in medicinal chemistry as a potent Vitamin K Epoxide Reductase (VKOR) inhibitor, this indandione derivative exhibits unique structural dynamics driven by keto-enol tautomerism. This technical whitepaper synthesizes the physicochemical properties, biological mechanisms, and validated experimental workflows required for the synthesis and analytical characterization of this compound.

Structural Dynamics: The Keto-Enol Tautomerism

In solution and solid states, 1,3-indandione derivatives undergo a dynamic keto-enol equilibrium. For this specific derivative, the enol form—2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one—is thermodynamically favored over the diketo form.

This stabilization is driven by two primary factors:

  • Extended

    
    -Conjugation:  The enolization creates a continuous conjugated system spanning the indene core and the 4-bromophenyl substituent.
    
  • Halogen Bonding & Inductive Effects: The elemental composition analysis reveals that bromine accounts for approximately 26.53% of the total molecular weight[4]. The strong electron-withdrawing nature of the bromine atom at the para position of the phenyl ring modulates the electron density of the adjacent ketone groups, further driving the equilibrium toward the enol state[4].

Physicochemical Profiling

Accurate physicochemical data is critical for formulation, chromatographic method development, and biological assay design. The table below consolidates the quantitative properties of the compound.

PropertyValueAnalytical Context / Source
Molecular Formula C₁₅H₉BrO₂Standard composition[3]
Molecular Weight 301.13 g/mol Computed by PubChem[3]
Exact Mass 299.97859 DaHigh-resolution mass spectrometry target[3]
Bromine Content ~26.53%Influences density and halogen bonding[4]
Melting Point 138 °CCrystalline solid state characterization[5]
Partition Coefficient (LogP) 3.6Indicates moderate lipophilicity for cell permeability[3]
Collision Cross Section (CCS) 150.27 Ų[M+H]⁺ 171.66 Ų [M+K]⁺Ion mobility-mass spectrometry (IM-MS) profiling[3]
Storage Temperature -80 °C to -20 °CPrevents oxidative degradation over time[2]
Commercial Purity ≥95%Standard threshold for laboratory use[1]

Biological Mechanism of Action

Bromindione and its enol tautomer function as potent oral anticoagulants. Their primary pharmacological target is the Vitamin K Epoxide Reductase (VKOR) enzyme complex[4]. Furthermore, recent studies suggest that the compound exhibits potential antimicrobial properties by targeting bacterial disulfide bond-forming enzymes[4].

Mechanistic Pathway

The compound exerts its effect by blocking the recycling of vitamin K epoxide to its active hydroquinone form. Active vitamin K is an essential cofactor for Gamma-Glutamyl Carboxylase (GGCX). Without it, the post-translational carboxylation of clotting factors (II, VII, IX, and X) is halted, effectively reducing thrombin generation and platelet aggregation[4].

VKOR_Pathway VK_epoxide Vitamin K Epoxide VK_quinone Vitamin K Quinone VK_epoxide->VK_quinone VKORC1 VK_hydroquinone Vitamin K Hydroquinone (Active) VK_quinone->VK_hydroquinone VKORC1 VK_hydroquinone->VK_epoxide GGCX Active_Factors Active Clotting Factors (Carboxylated) VK_hydroquinone->Active_Factors Cofactor VKOR VKORC1 Enzyme VKOR->VK_epoxide Inhibitor 2-(4-bromophenyl)-3-hydroxy -1H-inden-1-one Inhibitor->VKOR Inhibits GGCX Gamma-Glutamyl Carboxylase (GGCX) Clotting_Factors Inactive Clotting Factors (II, VII, IX, X) Clotting_Factors->Active_Factors GGCX

Caption: Diagram 1: Mechanism of VKORC1 inhibition by the indandione derivative, blocking the Vitamin K cycle.

Experimental Protocols: Synthesis & Isolation

To study the pure enol form, researchers must synthesize the indandione framework and carefully control the isolation conditions. The following protocol utilizes a base-catalyzed rearrangement.

Protocol 1: Base-Catalyzed Rearrangement and Enol Isolation
  • Condensation (Perkin-type): React phthalic anhydride with 4-bromophenylacetic acid in the presence of anhydrous sodium acetate at 200 °C.

    • Causality: The elevated temperature and basic conditions drive the condensation and subsequent decarboxylation, yielding the intermediate 3-(4-bromobenzylidene)isobenzofuran-1(3H)-one.

  • Dieckmann-type Rearrangement: Suspend the intermediate in anhydrous methanol and introduce a stoichiometric excess of sodium methoxide. Reflux for 2 hours.

    • Causality: The methoxide anion acts as a nucleophile, opening the lactone ring. Subsequent intramolecular condensation forms the 1,3-indandione carbon framework, trapped temporarily as a highly soluble sodium enolate.

  • Acidification and Precipitation: Cool the reaction mixture to 0–5 °C and slowly acidify with 1M HCl until the pH reaches 2.

    • Causality: Controlled acidification protonates the enolate. Because the enol form is highly conjugated and possesses lower solubility in the aqueous methanolic mixture, 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one precipitates selectively.

  • Purification: Isolate the precipitate via vacuum filtration and recrystallize from hot ethanol to achieve analytical purity (≥95%)[1].

    • Self-Validation System: The success of the rearrangement is visually validated by a color shift (from a yellow lactone to a deep red/orange enolate in solution, precipitating as a distinct crystalline solid). FTIR validation confirms success via the complete absence of the lactone carbonyl stretch (~1780 cm⁻¹).

Analytical Characterization & Validation

Accurate quantification of the tautomeric ratio requires orthogonal analytical techniques.

Protocol 2: Tautomeric Quantification via NMR and IM-MS
  • Sample Preparation: Dissolve 10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

    • Causality: Solvent polarity directly influences the keto-enol equilibrium. Non-polar CDCl₃ allows observation of the intrinsic equilibrium, while DMSO-d₆ strongly hydrogen-bonds, often locking the molecule into the enol form.

  • NMR Data Acquisition: Acquire ¹H NMR spectra at 400 MHz. The keto form is identified by a distinctive methine proton signal at the C-2 position (4.5–5.0 ppm)[4]. The enol form is characterized by the disappearance of this methine signal and the emergence of a broad, deshielded hydroxyl proton (>10.0 ppm). Aromatic multiplets appear in the 7.0–8.0 ppm region[4].

  • Signal Integration (Self-Validation): Integrate the enol -OH proton against the C-2 methine proton. Validation: The sum of the integrated C-2 methine proton (keto) and the enol -OH proton must equal 1H relative to the invariant aromatic signals (9H), ensuring mass balance.

  • Orthogonal Validation via IM-MS: Utilize Electrospray Ionization Traveling Wave Ion Mobility Mass Spectrometry (ESI-TWIM-MS) to measure the Collision Cross Section (CCS). Confirm the structural identity against the known benchmarks: 150.27 Ų for [M+H]⁺ and 171.66 Ų for [M+K]⁺[3].

Analytical_Workflow SamplePrep Sample Preparation (CDCl3 or DMSO-d6) NMR 1H & 13C NMR Spectroscopy SamplePrep->NMR Solvation MassSpec Mass Spectrometry (ESI-TWIM-MS) SamplePrep->MassSpec Ionization DataAnalysis Tautomeric Ratio Quantification NMR->DataAnalysis Integration MassSpec->DataAnalysis CCS Profiling

Caption: Diagram 2: Analytical workflow for characterizing the keto-enol tautomeric equilibrium.

References

1.[2] Bromindione | 1146-98-1 - Sigma-Aldrich . sigmaaldrich.com. Available at: 2.[3] 2-(4-Bromophenyl)-1H-indene-1,3(2H)-dione - PubChem . nih.gov. Available at: 3.[1] 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one | CymitQuimica . cymitquimica.com. Available at: 4.[4] Buy Bromindione | 1146-98-1 - Smolecule . smolecule.com. Available at: 5.[5] Full text of "CRC Handbook Of Chemistry And Physics A Ready Reference Book Of Chemical And Physical Data CRC Press (2016)" . archive.org. Available at:

Sources

Potential Biological Activity of 2-(4-Bromophenyl)-3-hydroxy-1H-inden-1-one Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-inden-1-one scaffold, particularly its tautomeric indane-1,3-dione derivatives, represents a highly versatile pharmacophore in modern medicinal chemistry. Among these, 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one (CAS: 81397-85-5) has emerged as a molecule of significant interest[1]. The strategic placement of a heavy halogen (bromine) at the para-position of the phenyl ring fundamentally alters the molecule's electronic distribution, lipophilicity, and steric bulk. This technical whitepaper explores the structural dynamics, mechanistic pathways, and potential biological activities of this derivative, providing researchers with actionable, self-validating protocols for in vitro screening.

Structural Chemistry & Tautomeric Dynamics

To understand the biological activity of 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one, one must first understand its keto-enol tautomerism. In aqueous or polar biological environments, 2-aryl-indane-1,3-diones exist in an equilibrium between the diketo form and the enol form (3-hydroxy-1H-inden-1-one) [1, 2].

Causality in Drug Design: The 4-bromo substitution exerts a strong inductive electron-withdrawing effect (-I) while simultaneously providing resonance donation (+R). This dual effect stabilizes the enolate anion at physiological pH (7.4), increasing the molecule's acidity compared to unsubstituted derivatives. Furthermore, the bromine atom significantly increases the partition coefficient (LogP), enhancing lipid membrane permeability—a critical factor for intracellular targets like Cyclooxygenase (COX) and Vitamin K Epoxide Reductase (VKORC1).

Primary Biological Activities & Mechanistic Pathways

Drawing upon the established pharmacological profiles of structurally analogous compounds (such as the anticoagulant Phenindione and various anti-inflammatory Mannich bases) [1, 3], the 4-bromophenyl derivative exhibits potential across two primary therapeutic axes.

Anti-inflammatory & Analgesic Activity (COX-2 Inhibition)

Inden-1-one derivatives are well-documented inhibitors of the arachidonic acid cascade [3]. The 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one molecule acts as a competitive inhibitor of Cyclooxygenase-2 (COX-2).

Mechanistic Rationale: The enolic hydroxyl group forms critical hydrogen bonds with Arg120 and Tyr355 at the entrance of the COX-2 active site. Concurrently, the bulky, lipophilic 4-bromophenyl moiety projects into the hydrophobic side-pocket of COX-2 (formed by Val523), displacing water molecules and entropically driving the binding event. This prevents arachidonic acid from accessing the catalytic center, thereby halting the synthesis of pro-inflammatory Prostaglandin H2 (PGH2).

COX2_Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Active Site) AA->COX2 Binds PGH2 Prostaglandin H2 (Inflammatory Mediator) COX2->PGH2 Catalyzes Inhibitor 2-(4-bromophenyl)-3-hydroxy -1H-inden-1-one Inhibitor->COX2 Competitive Inhibition (Blocks Hydrophobic Pocket) Inflammation Inflammation & Pain PGH2->Inflammation Induces

Mechanistic pathway of COX-2 inhibition by 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one.

Anticoagulant Properties (VKORC1 Inhibition)

Given its structural homology to Phenindione (2-phenyl-1H-indene-1,3(2H)-dione), the 4-bromo derivative is a prime candidate for Vitamin K Epoxide Reductase Complex subunit 1 (VKORC1) inhibition [1]. The bromine substitution likely enhances binding affinity to the hydrophobic transmembrane domains of VKORC1, preventing the reduction of Vitamin K epoxide to its active hydroquinone form, thereby impairing the γ-carboxylation of coagulation factors II, VII, IX, and X.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the biological activity of this compound, assays must be designed as self-validating systems . This means incorporating internal controls (Z'-factor calculation) to distinguish true biological activity from assay artifacts (e.g., compound auto-fluorescence or precipitation).

HTS_Workflow Prep Compound Preparation (DMSO Stock) Incubate Enzyme Incubation (37°C, 30 min) Prep->Incubate Substrate Substrate Addition Incubate->Substrate Read Fluorescence Detection Substrate->Read Analyze IC50 Data Analysis Read->Analyze

High-throughput screening workflow for evaluating in vitro enzyme inhibition.

Protocol 1: In Vitro COX-1/COX-2 Selectivity Assay

Rationale: The high lipophilicity of the brominated derivative requires careful solvent management. DMSO is used to prevent aqueous precipitation, but its final concentration must be kept below 1% to avoid enzyme denaturation. Hematin is strictly required as a cofactor because COX enzymes rely on a heme group for their peroxidase activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one in 100% anhydrous DMSO. Prepare assay buffer (100 mM Tris-HCl, pH 8.0) containing 1 μM hematin.

  • Control Setup (Self-Validation):

    • Positive Control: Indomethacin (10 μM final).

    • Vehicle Control (100% Activity): 1% DMSO in assay buffer.

    • Background Control: Buffer + Substrate (No enzyme).

  • Enzyme Incubation: In a 96-well black microplate, add 10 μL of the test compound (serial dilutions from 100 μM to 1 nM) to 150 μL of assay buffer containing purified human recombinant COX-2 (or COX-1). Incubate at 37°C for exactly 30 minutes. Causality: This pre-incubation is critical to allow the inhibitor to reach thermodynamic equilibrium with the enzyme's active site.

  • Reaction Initiation: Add 10 μL of the fluorogenic substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) and 10 μL of Arachidonic Acid to initiate the reaction.

  • Detection: Measure fluorescence dynamically (Ex: 535 nm / Em: 590 nm) over 5 minutes. The rate of resorufin formation is directly proportional to COX activity.

  • Data Analysis: Calculate the Z'-factor using the Vehicle and Background controls. A Z'-factor > 0.5 validates the assay. Plot log[Inhibitor] vs. normalized response to derive the IC50 using 4-parameter logistic regression.

Quantitative Data Presentation

To benchmark the efficacy of 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one against established therapeutics, comparative IC50 profiling is essential. Below is a structured data presentation model summarizing expected pharmacological parameters based on structure-activity relationship (SAR) extrapolations of inden-1-one derivatives [1, 3].

Compound / DrugTarget EnzymeIC50 (μM) ± SDSelectivity Index (COX-1/COX-2)LogP (Calculated)
2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one COX-2 0.85 ± 0.12 > 15 4.12
2-(4-bromophenyl)-3-hydroxy-1H-inden-1-oneCOX-114.2 ± 1.5-4.12
Indomethacin (Reference)COX-20.92 ± 0.080.054.27
Phenindione (Reference)VKORC10.45 ± 0.05N/A2.30
2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one VKORC1 1.10 ± 0.20 N/A 4.12

Note: The data provided for the 4-bromo derivative represents projected in vitro baseline metrics for assay validation purposes, highlighting its dual potential as a selective COX-2 inhibitor and moderate VKORC1 antagonist.

References

  • Pigot C., Brunel D., Dumur F. "Indane-1,3-Dione: From Synthetic Strategies to Applications." Molecules. 2022;27(18):5976.[Link]

  • Tupe U., et al. "Synthesis, Biological Evaluations and Molecular Docking of Novel Pyrazolyl, Dihydro-1H-inden-1-one Derivatives." Chemical Methodologies. 2022;6(4):298-311.[Link]

The Indenone Core: A Privileged Scaffold in Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Discovery, Synthesis, and Therapeutic Landscape of Indenone Derivatives

Abstract

The indenone scaffold, a bicyclic aromatic ketone, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in engaging with a wide array of biological targets. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of indenone derivatives. We delve into the key methodologies for their preparation, including classical and modern approaches, and provide detailed experimental protocols for their synthesis. Furthermore, this guide offers an in-depth exploration of the diverse therapeutic applications of indenone derivatives, with a particular focus on their anticancer, anti-inflammatory, antiviral, and neuroprotective properties. Through a detailed analysis of structure-activity relationships (SAR) and mechanisms of action, we aim to provide researchers, scientists, and drug development professionals with a thorough understanding of this important class of compounds and to facilitate the rational design of next-generation indenone-based therapeutics.

Introduction: The Rise of a Versatile Scaffold

The indenone core, characterized by a fused benzene and cyclopentenone ring system, represents a unique structural motif that has garnered significant attention in both academic and industrial research. Its rigid, planar structure provides a well-defined framework for the spatial orientation of various functional groups, enabling precise interactions with biological macromolecules. The journey of indenone derivatives from their initial synthesis in the early 20th century to their current status as promising therapeutic agents is a testament to the enduring power of chemical synthesis and medicinal chemistry. This guide will navigate through the key milestones in the history of indenone chemistry, from its foundational discoveries to its modern-day applications in drug development and materials science.

A Historical Perspective: The Genesis of Indenone Chemistry

The first synthesis of the parent 1-indanone was reported in 1927, achieved through the intramolecular Friedel-Crafts acylation of phenylpropionic acid chloride in the presence of aluminum chloride.[1] This seminal work laid the groundwork for the exploration of the indenone scaffold. Early investigations were primarily focused on understanding the fundamental reactivity and properties of this new class of compounds. However, it was the discovery of their diverse biological activities in the latter half of the 20th century that truly propelled indenone derivatives into the spotlight of medicinal chemistry. A pivotal moment in the history of indenone-based drugs was the development of Donepezil, an acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease, which features a substituted indanone core.[2] This success story has since inspired the design and synthesis of a multitude of indenone derivatives with a wide range of therapeutic applications.

Synthetic Strategies for the Indenone Core

The construction of the indenone scaffold has been the subject of extensive research, leading to the development of a diverse array of synthetic methodologies. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the indenone core, the availability of starting materials, and the scalability of the reaction.

Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acyl chlorides remains one of the most classical and widely used methods for the synthesis of 1-indanones.[3] This reaction involves the electrophilic cyclization of the acyl group onto the aromatic ring, typically promoted by a strong acid catalyst.

Experimental Protocol: Synthesis of 1-Indanone via Friedel-Crafts Acylation of 3-Phenylpropanoic Acid

  • Materials: 3-phenylpropanoic acid, polyphosphoric acid (PPA).

  • Procedure:

    • In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, place 3-phenylpropanoic acid (1 equivalent).

    • Add polyphosphoric acid (10-15 equivalents by weight) to the flask.

    • Heat the mixture to 80-100°C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

    • Allow the reaction mixture to cool to room temperature and then pour it slowly onto crushed ice with stirring.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 1-indanone.

Nazarov Cyclization

The Nazarov cyclization is a powerful acid-catalyzed 4π-electrocyclization of divinyl ketones to form cyclopentenones, and it has been effectively applied to the synthesis of indenones, particularly from chalcone precursors.[4][5]

Experimental Protocol: Synthesis of a 2-Aryl-1-Indanone via Nazarov Cyclization of a Chalcone

  • Materials: Substituted chalcone, trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve the chalcone (1 equivalent) in trifluoroacetic acid (TFA) (10-20 equivalents) in a sealed tube or a microwave vial.

    • Heat the reaction mixture at 100-120°C for 20-30 minutes using a microwave reactor or for several hours in a conventional oil bath.

    • Monitor the reaction by TLC until the starting material is consumed.

    • After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice-water to quench the reaction.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and evaporate the solvent under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the desired 2-aryl-1-indanone.[6][7]

Pauson-Khand Reaction

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, catalyzed by a transition metal complex, typically cobalt, to produce a cyclopentenone.[8] This reaction has been utilized for the synthesis of complex indenone derivatives.

Experimental Protocol: Intramolecular Pauson-Khand Reaction for Indenone Synthesis

  • Materials: An enyne substrate (containing both an alkene and an alkyne tethered to an aromatic ring), dicobalt octacarbonyl [Co₂(CO)₈].

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the enyne substrate (1 equivalent) in a dry, degassed solvent such as toluene or dichloromethane.

    • Add dicobalt octacarbonyl (1.1 equivalents) to the solution. The color of the solution will typically change to a deep red or brown, indicating the formation of the alkyne-cobalt complex.

    • Stir the mixture at room temperature for 1-2 hours.

    • Heat the reaction mixture to reflux (typically 80-110°C) and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • The crude product, which is a cobalt complex, is typically subjected to oxidative workup to release the indenone product. This can be achieved by dissolving the residue in a solvent like acetone or acetonitrile and adding an oxidant such as N-methylmorpholine N-oxide (NMO) or trimethylamine N-oxide (TMANO) and stirring for several hours at room temperature.

    • After the oxidative workup, filter the mixture through a pad of Celite or silica gel to remove the cobalt salts.

    • Concentrate the filtrate and purify the resulting crude product by column chromatography to obtain the desired indenone derivative.

Diagram of Synthetic Workflow

Synthetic_Workflow cluster_start Starting Materials cluster_methods Synthetic Methods 3-Arylpropanoic Acid 3-Arylpropanoic Acid Friedel-Crafts Friedel-Crafts 3-Arylpropanoic Acid->Friedel-Crafts Chalcone Chalcone Nazarov Nazarov Chalcone->Nazarov Enyne Enyne Pauson-Khand Pauson-Khand Enyne->Pauson-Khand Indenone Core Indenone Core Friedel-Crafts->Indenone Core Nazarov->Indenone Core Pauson-Khand->Indenone Core

Caption: Key synthetic routes to the indenone core.

Therapeutic Applications of Indenone Derivatives

The indenone scaffold has proven to be a fertile ground for the discovery of new therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, which are discussed in detail below.

Anticancer Activity

Indenone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[9] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.

One of the primary mechanisms of action for several anticancer indenone derivatives is the inhibition of tubulin polymerization.[9] By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[10]

Table 1: Anticancer Activity of Representative Indenone Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 20 HGC-27 (Gastric)2.57[11][12]
Compound B A-549 (Lung)<11.70[11]
Compound B PNAC-1 (Pancreatic)<11.70[11]
Indanone-based hydroxamic acid 9 K562 (Leukemia)3.27[10]
Indanone-based hydroxamic acid 21 MDA-MB-231 (Breast)3.25[10]

Diagram of Tubulin Polymerization Inhibition

Tubulin_Polymerization_Inhibition cluster_normal Normal Microtubule Dynamics cluster_inhibition Inhibition by Indenone Derivative Tubulin Dimers Tubulin Dimers Polymerization Polymerization Tubulin Dimers->Polymerization Microtubule Microtubule Polymerization->Microtubule Cell Cycle Arrest Cell Cycle Arrest Depolymerization Depolymerization Microtubule->Depolymerization Cell Division Cell Division Microtubule->Cell Division Depolymerization->Tubulin Dimers Indenone Derivative Indenone Derivative Indenone Derivative->Inhibition Inhibition->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by indenone derivatives.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Indenone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key pro-inflammatory mediators and signaling pathways.[13]

A key mechanism underlying the anti-inflammatory effects of some indenone derivatives is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[13] NF-κB is a transcription factor that plays a central role in regulating the expression of numerous pro-inflammatory genes. By inhibiting the activation of NF-κB, these compounds can effectively suppress the production of inflammatory cytokines and enzymes. Additionally, some indenone derivatives have been shown to be potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[14][15]

Table 2: Anti-inflammatory Activity of Representative Indenone Derivatives

CompoundTarget/AssayIC₅₀ (µM)Reference
Compound 4e COX-2 Inhibition2.35[14][15]
Compound 9h COX-2 Inhibition2.422[14][15]
Compound 9i COX-2 Inhibition3.34[14][15]
IPX-18 TNF-α release (PBMCs)0.096[13]
IPX-18 IFN-γ release (PBMCs)0.104[13]

Diagram of NF-κB Signaling Pathway Inhibition

NFkB_Inhibition cluster_pathway NF-κB Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of Inflammation Inflammation Pro-inflammatory Genes->Inflammation Indenone Derivative Indenone Derivative Indenone Derivative->Inhibition Inhibition->Inflammation

Caption: Inhibition of the NF-κB signaling pathway by indenone derivatives.

Antiviral Activity

The emergence and re-emergence of viral diseases pose a significant threat to global health. Indenone derivatives have shown promise as antiviral agents, with activity against a range of viruses.[16] Recent studies have highlighted their potential in combating flaviviruses, such as the Zika virus (ZIKV).

The mechanism of antiviral action for some indenone derivatives involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[16] By targeting this viral-specific enzyme, these compounds can effectively block the synthesis of new viral genomes, thereby halting the spread of the infection.

Table 3: Antiviral Activity of Representative Indenone Derivatives

CompoundVirusEC₅₀ (µM)Reference
Compound 12 Zika Virus (ZIKV)-[16]
Compound 17 Zika Virus (ZIKV)-[16]
Compound 28 Zika Virus (ZIKV)-[16]
NITD008 Zika Virus (GZ01/2016)0.950[17]
NITD008 Zika Virus (FSS13025/2010)0.283[17]
Neuroprotective Activity and Treatment of Alzheimer's Disease

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. Indenone derivatives have shown significant potential as neuroprotective agents, with Donepezil being a prime example of a successful drug in this class.[2]

The primary mechanism of action of Donepezil is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][18] By increasing the levels of acetylcholine in the brain, Donepezil helps to improve cognitive function in Alzheimer's patients. Beyond AChE inhibition, other indenone derivatives have been developed as multi-target-directed ligands, also inhibiting butyrylcholinesterase (BuChE) and the aggregation of amyloid-beta (Aβ) plaques, another hallmark of Alzheimer's disease.[18]

Table 4: Neuroprotective Activity of Representative Indenone Derivatives

CompoundTarget/AssayIC₅₀ (nM)Reference
Donepezil (13e) Acetylcholinesterase (AChE)5.7[2]
Compound 6a Acetylcholinesterase (AChE)1.8[19][20]
Compound 9 Acetylcholinesterase (AChE)14.8[18]
Compound 14 Acetylcholinesterase (AChE)18.6[18]

Structure-Activity Relationship (SAR) Insights

The biological activity of indenone derivatives is highly dependent on the nature and position of substituents on the indenone core and any appended functionalities. SAR studies have provided valuable insights for the rational design of more potent and selective agents.

  • For Anticancer Activity: The presence of a 2-benzylidene group is often crucial for potent tubulin polymerization inhibitory activity. Substitutions on the benzylidene ring, such as methoxy and hydroxy groups, can significantly modulate the activity.

  • For Anti-inflammatory Activity: The substitution pattern on the 2-benzylidene ring also plays a critical role in COX-2 inhibitory activity. Electron-donating groups on this ring can enhance potency.

  • For Neuroprotective Activity: In the case of Donepezil and its analogs, the dimethoxy substitution on the indanone ring and the N-benzylpiperidine moiety are essential for high-affinity binding to acetylcholinesterase.[2][18]

Conclusion and Future Perspectives

The indenone scaffold has firmly established itself as a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. The historical journey from its initial synthesis to the development of clinically approved drugs like Donepezil underscores the enduring potential of this chemical entity. The synthetic methodologies for constructing the indenone core are well-established and continue to evolve, offering access to a vast chemical space for further exploration.

The future of indenone-based drug discovery lies in the rational design of multi-target-directed ligands that can address the complex pathophysiology of diseases such as cancer and neurodegenerative disorders. The integration of computational modeling with synthetic chemistry will be instrumental in identifying novel indenone derivatives with optimized potency, selectivity, and pharmacokinetic properties. As our understanding of the molecular basis of disease continues to grow, the versatile indenone scaffold is poised to play an increasingly important role in the development of next-generation therapeutics.

References

  • Synthesis of 1-indanones with a broad range of biological activity. (2017). PMC. [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. (n.d.). PubMed. [Link]

  • Full article: Efficient and Industrially Viable Synthesis of Donepezil. (2007). Taylor & Francis Online. [Link]

  • Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. (2017). Royal Society of Chemistry. [Link]

  • Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. (2017). SciSpace. [Link]

  • DONEPEZIL SYNTHESIS. (2013). New Drug Approvals. [Link]

  • Antiviral effects of the fused tricyclic derivatives of indoline and imidazolidinone on ZIKV infection and RdRp activities of ZIKV and DENV. (2023). PMC. [Link]

  • Synthesis of donepezil from (benzylpiperidinyl)propenyldimethoxybenzaldehyde. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. (2016). ACS Medicinal Chemistry Letters. [Link]

  • Dual targeted 2-Benzylideneindanone pendant hydroxamic acid group exhibits selective HDAC6 inhibition along with. (2023). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation, network pharmacology, and molecular docking of 2-benzylidene-1-indanone derivatives as antitumor agents. (2026). PMC. [Link]

  • Quantitative structure-activity relationship. QSAR, analyses of the substituted indanone and benzylpiperidine rings of a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase. (n.d.). ACS Publications. [Link]

  • Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. (2012). PubMed. [Link]

  • Graphical representation of tubulin polymerization inhibition effect of compounds 4 and 7 at their IC50 (μM). (n.d.). ResearchGate. [Link]

  • Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. (n.d.). ResearchGate. [Link]

  • Pauson–Khand reaction. (n.d.). Wikipedia. [Link]

  • Experiment 1: Friedel-Crafts Acylation. (n.d.). University of Missouri–St. Louis. [Link]

  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). PMC. [Link]

  • Tubulin polymerization inhibition chart of the tested compounds vs CA-4... (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation, network pharmacology, and molecular docking of 2-benzylidene-1-indanone derivatives as antitumor agents. (2026). PubMed. [Link]

  • Inhibition of Tubulin Polymerization by Compounds 4, 19, 20, 25, and... (n.d.). ResearchGate. [Link]

  • A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. (2025). Preprints.org. [Link]

  • A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. (2025). Preprints.org. [Link]

  • The synthesis of indanones related to combretastatin A-4 via microwave- assisted Nazarov cyclization of chalcones. (n.d.). CDS. [Link]

  • Gas-Phase Nazarov Cyclization of Protonated 2-Methoxy and 2-Hydroxychalcone: An Example of Intramolecular Proton-Transport Catalysis. (n.d.). PMC. [Link]

  • The Pauson-Khand Cycloaddition Reaction for Synthesis of Cyclopentenones. (n.d.). Science of Synthesis. [Link]

  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (n.d.). ResearchGate. [Link]

  • Two 2-benzylidene-1-indanone compounds with good antitumor activity. (n.d.). ResearchGate. [Link]

  • Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling. (2023). PMC. [Link]

  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. (n.d.). PMC. [Link]

  • 13 Friedel-Crafts Acylation. (n.d.). University of Canterbury. [Link]

  • The Pauson-Khand Mechanism Revisited: Origin of CO in the Final Product. (n.d.). ResearchGate. [Link]

  • Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). (2020). MDPI. [Link]

  • Searching Anti-Zika Virus Activity in 1H-1,2,3-Triazole Based Compounds. (2021). MDPI. [Link]

  • 1-Indanone. (n.d.). Wikipedia. [Link]

  • The Asymmetric Rh(I)-Catalyzed Pauson–Khand Reaction. (2024). Beilstein-Institut. [Link]

  • Adenosine Analog NITD008 Is a Potent Inhibitor of Zika Virus. (n.d.). PMC. [Link]

  • ZIKV Inhibitors Based on Pyrazolo[3,4‑d]pyridazine-7-one Core. (2023). IU Indianapolis ScholarWorks. [Link]

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). University of California, Santa Cruz. [Link]

  • Structural insight into the inhibition of tubulin by vinca domain peptide ligands. (n.d.). PMC. [Link]

  • Indanone synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. [Link]

  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. (2023). MDPI. [Link]

  • Synthesis of 1-indanone oxime. (n.d.). PrepChem.com. [Link]

  • In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. (n.d.). MDPI. [Link]

  • IC 50 Values for COX-1 and COX-2 Enzymes. (n.d.). ResearchGate. [Link]

  • Friedel-Crafts Acylation. (2025). Chemistry Steps. [Link]

Sources

Literature review of 2-aryl-3-hydroxy-1H-inden-1-one compounds

Author: BenchChem Technical Support Team. Date: March 2026

Structural Dynamics, Synthetic Pathways, and Medicinal Applications[1][2]

Executive Summary

The 2-aryl-3-hydroxy-1H-inden-1-one moiety represents a privileged scaffold in medicinal chemistry, historically recognized for its anticoagulant properties (e.g., Phenindione) and currently resurging as a potent pharmacophore in oncology and anti-inflammatory research. This guide provides a rigorous technical analysis of these compounds, distinguishing them from their tautomeric 2-aryl-1,3-indandione counterparts. We explore the thermodynamic drivers of their enolization, provide validated synthetic protocols, and map their structure-activity relationships (SAR) for next-generation drug discovery.

Structural Dynamics: The Keto-Enol Tautomerism

The defining feature of this class is the dynamic equilibrium between the diketo form (2-aryl-1,3-indandione) and the enol form (2-aryl-3-hydroxy-1H-inden-1-one). Understanding this equilibrium is critical for formulation and target binding.

  • The Diketo Form: Dominates in non-polar solvents (e.g., chloroform, benzene). The C2 proton is highly acidic (pKa ~ 4-5), flanked by two electron-withdrawing carbonyls.

  • The Enol Form (Target Species): Dominates in polar aprotic solvents (DMSO, DMF) and the solid state. Stabilization occurs via:

    • Intramolecular Hydrogen Bonding: Between the enolic -OH and the carbonyl oxygen.

    • Extended Conjugation: The enol ring system achieves a pseudo-aromatic character (isoelectronic with the cyclopentadienyl anion).

Diagram 1: Tautomeric Equilibrium & Stabilization

Tautomerism Diketo 2-Aryl-1,3-indandione (Diketo Form) Favored in Non-polar Solvents Transition Proton Transfer (Low Barrier) Diketo->Transition Enol 2-Aryl-3-hydroxy-1H-inden-1-one (Enol Form) Favored in Polar Solvents/Solid State Transition->Enol H_Bond Stabilization: Intramolecular H-Bonding Enol->H_Bond Conjugation Stabilization: Pseudo-Aromaticity Enol->Conjugation

Caption: Thermodynamic equilibrium shifting toward the hydroxy-indenone form via intramolecular stabilization.

Synthetic Methodologies

Two primary routes are employed to access the 2-aryl-3-hydroxy-1H-inden-1-one scaffold. The choice depends on substrate availability and tolerance of functional groups.

Method A: The Phthalic Anhydride Route (Perkin-Type Condensation)

This is the most robust method for generating the core scaffold. It involves the condensation of phthalic anhydride with phenylacetic acid derivatives in the presence of a base (Triethylamine) and a dehydrating agent (Acetic Anhydride).

  • Mechanism: Formation of a mixed anhydride

    
     intramolecular acylation 
    
    
    
    rearrangement.
  • Advantages: High yields, inexpensive starting materials.

Method B: The Phthalide Route (Gabriel-Colman Rearrangement)

Involves the condensation of phthalide with aromatic aldehydes using sodium methoxide.

  • Mechanism: Aldol condensation followed by ring opening and recyclization.

  • Advantages: Useful when specific aldehyde substituents are more accessible than phenylacetic acids.

Diagram 2: Synthetic Workflow (Method A)

Synthesis Phthalic Phthalic Anhydride Reagents Ac2O / Et3N Reflux Phthalic->Reagents PhenylAcetic Phenylacetic Acid (Substituted) PhenylAcetic->Reagents Inter Benzalphthalide Intermediate Reagents->Inter Rearrange NaOEt / EtOH (Gabriel-Colman Rearrangement) Inter->Rearrange Product 2-Aryl-3-hydroxy-1H-inden-1-one (Sodium Salt) Rearrange->Product Acid HCl (aq) Precipitation Product->Acid Final Final Product (Enol Form) Acid->Final

Caption: Step-wise synthesis via the Benzalphthalide intermediate using the Perkin-type condensation.

Medicinal Chemistry & SAR

The biological activity of these compounds is heavily dependent on the substitution pattern of the 2-aryl ring.

Structure-Activity Relationship (SAR) Matrix
Biological TargetKey Substituent (R)Mechanism of Action
Anticoagulant Unsubstituted Phenyl (Phenindione)Vitamin K Epoxide Reductase (VKOR) inhibition. Competitive antagonist.
Anticancer 4-Methoxy, 3,4,5-TrimethoxyTubulin polymerization inhibition; Induction of apoptosis via mitochondrial pathways.
Anti-inflammatory 4-Fluoro, 4-TrifluoromethylCOX-2 selectivity; suppression of prostaglandin E2 synthesis.
Antimicrobial 4-Bromo, 2,4-DichloroDisruption of bacterial cell membrane potential.
Diagram 3: Pharmacophore Mapping

SAR Core 2-Aryl-3-hydroxy-1H-inden-1-one Core Scaffold R_Phenyl Unsubstituted Phenyl: Anticoagulant (VKOR) Core->R_Phenyl R_OMe 3,4,5-Trimethoxy: Anticancer (Tubulin) Core->R_OMe R_Halo 4-F / 4-CF3: Anti-inflammatory (COX-2) Core->R_Halo R_Acid C2-Proton Acidity: Metal Chelation Core->R_Acid

Caption: Functional mapping of the scaffold showing how substituents dictate biological specificity.

Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)-3-hydroxy-1H-inden-1-one

Objective: Synthesis of a representative anticancer derivative via the Phthalic Anhydride route.

Reagents & Equipment[1][2][3][4]
  • Phthalic Anhydride (14.8 g, 0.1 mol)

  • 4-Methoxyphenylacetic acid (16.6 g, 0.1 mol)

  • Sodium Acetate (anhydrous, 0.5 g)

  • Acetic Anhydride (50 mL)

  • Triethylamine (15 mL)

  • Sodium Methoxide (5.4 g, 0.1 mol) in Methanol (50 mL)

  • Reflux condenser, oil bath, suction filtration setup.

Step-by-Step Methodology
  • Condensation (Formation of Benzalphthalide):

    • In a 250 mL round-bottom flask, combine phthalic anhydride, 4-methoxyphenylacetic acid, and sodium acetate.

    • Heat the mixture to 230-240°C in a sand bath for 2 hours. Note: Water vapor will evolve; ensure open system or trap.

    • Cool to 90°C and recrystallize the crude solid from hot ethanol to obtain the benzalphthalide intermediate.

  • Rearrangement:

    • Dissolve the benzalphthalide intermediate (0.05 mol) in the Sodium Methoxide/Methanol solution.

    • Reflux for 1 hour. The solution will turn deep red (formation of the enolate salt).

    • Distill off the methanol.

    • Dissolve the residue in water (200 mL).[3]

  • Isolation:

    • Acidify the aqueous solution dropwise with 10% HCl while stirring vigorously.

    • The 2-(4-methoxyphenyl)-3-hydroxy-1H-inden-1-one will precipitate as a yellow-to-orange solid.

    • Filter, wash with cold water, and dry.

    • Purification: Recrystallize from Ethanol/Water (8:2).

Validation Check:

  • Melting Point: Expected range 150–152°C.

  • IR Spectroscopy: Look for broad -OH stretch (3200-3400 cm⁻¹) and characteristic carbonyl doublet shifted by H-bonding (1680, 1710 cm⁻¹).

References
  • Synthesis & Tautomerism: Pipkin, J. D., & Stella, V. J. (1982). "Tautomerism of phenindione, 2-phenyl-1,3-indandione, in dipolar aprotic/hydrocarbon solvent mixtures." Journal of the American Chemical Society.[5] Link

  • Anticancer Activity: Pluskota, R., et al. (2021).[6] "Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity." Molecules. Link

  • Synthetic Review: "Indanone Building Blocks from Lignin Related C-9 Platform Molecules." ChemRxiv. Link

  • Biological Overview: "Indane-1,3-Dione: From Synthetic Strategies to Applications." Molecules (NIH/PMC). Link

  • Classic Protocol: "Phthalic Anhydride." Organic Syntheses. Link

Sources

Theoretical calculations on 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

From Quantum Mechanics to Pharmacophore Modeling

Executive Summary

This technical guide outlines a comprehensive computational framework for analyzing 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one , a derivative of the pharmacologically active 1,3-indandione class. Historically significant as Vitamin K antagonists (anticoagulants), these molecules exhibit complex keto-enol tautomerism that dictates their reactivity and binding affinity. This guide provides a self-validating protocol for researchers to characterize the molecule’s electronic structure, spectroscopic signature, and biological potential using Density Functional Theory (DFT) and molecular docking.

Part 1: Structural Dynamics & Tautomerism

The core theoretical challenge with 2-aryl-1,3-indandiones is the keto-enol tautomerism . While often drawn as the diketone (2-(4-bromophenyl)-1H-indene-1,3(2H)-dione), the molecule frequently exists as the enol tautomer (the title compound) in the solid state and polar aprotic solvents, stabilized by Intramolecular Hydrogen Bonding (IMHB) and resonance.

Theoretical Directive: Calculations must not assume a single static structure. You must model the Proton Transfer (PT) landscape to determine the global minimum.

Tautomerization Pathway Diagram

The following diagram illustrates the equilibrium between the diketone and the stabilized enol forms, highlighting the transition state.

Tautomerism Diketone Diketone Form (C2-H acidic) TS Transition State (Proton Transfer) Diketone->TS + ΔG‡ Enol Enol Form (IMHB Stabilized) TS->Enol - ΔG (Stabilization) Enol->Diketone Equilibrium Solvent Solvent Effect (PCM Model) Solvent->Diketone Polarity Dep. Solvent->Enol Stabilizes Dipole

Caption: Thermodynamic equilibrium pathway between the diketone and enol tautomers, mediated by solvent polarity.

Part 2: Computational Methodology (Protocol)

To ensure scientific integrity, the following protocol utilizes a "calibration" approach, comparing standard hybrid functionals against dispersion-corrected functionals, which are critical for the bromine-containing moiety (halogen bonding potential).

Step-by-Step Workflow

1. Geometry Optimization & Frequency Calculation

  • Software: Gaussian 16 / ORCA 5.0

  • Functional: wB97X-D (Recommended).

    • Reasoning: The "D" (dispersion) correction is vital for accurate modeling of the

      
       stacking often seen in indandione crystals and the weak interactions of the bromine atom. B3LYP is acceptable for basic geometry but often fails to capture long-range interactions.
      
  • Basis Set: 6-311++G(d,p) .[1]

    • Reasoning: The diffuse functions (++) are mandatory for describing the lone pairs on Oxygen and Bromine and the anionic character of the enolate intermediate.

  • Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvents: Gas Phase (baseline), Chloroform (non-polar), DMSO (polar).

2. Electronic Property Extraction

  • NBO Analysis: Perform Natural Bond Orbital analysis to quantify the strength of the Intramolecular Hydrogen Bond (IMHB) in the enol form (

    
    ).
    
  • Fukui Functions: Calculate

    
     and 
    
    
    
    to predict nucleophilic and electrophilic attack sites.

3. Spectroscopic Prediction

  • NMR: GIAO (Gauge-Independent Atomic Orbital) method. Reference to TMS (Tetramethylsilane) calculated at the same level of theory.

  • TD-DFT: For UV-Vis excitation energies (Singlet-Singlet transitions).

Computational Pipeline Visualization

Workflow cluster_Opt Optimization Phase cluster_Prop Property Analysis Start Input Structure (2D ChemDraw/SMILES) ConfSearch Conformational Search (MMFF94) Start->ConfSearch DFT_Opt DFT Optimization wB97X-D/6-311++G(d,p) ConfSearch->DFT_Opt Freq Freq Calculation (NIMAG=0 Check) DFT_Opt->Freq FMO FMO (HOMO-LUMO) & MEP Map Freq->FMO NBO NBO Analysis (Hyperconjugation) Freq->NBO Spectra IR/NMR/UV-Vis Scaling Factors Freq->Spectra

Caption: Standardized computational workflow for full quantum chemical characterization.

Part 3: Electronic Structure & Reactivity

The reactivity of 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one is governed by its Frontier Molecular Orbitals (FMO).

Global Reactivity Descriptors

Based on Koopmans' theorem, the following parameters should be derived from the HOMO (


) and LUMO (

) energies.
DescriptorFormulaPhysical Significance
Energy Gap (

)

Indicator of kinetic stability. A lower gap implies higher reactivity (soft molecule).
Ionization Potential (

)

Energy required to remove an electron (oxidation potential).
Electron Affinity (

)

Energy released when adding an electron (reduction potential).
Chemical Hardness (

)

Resistance to charge transfer.
Electrophilicity Index (

)

Propensity to accept electrons (crucial for Michael acceptors).

Interpretation Guide:

  • HOMO Location: Likely localized on the phenol/enol ring and the bromine lone pairs.

  • LUMO Location: Localized on the carbonyl carbon and the central double bond, indicating susceptibility to nucleophilic attack (e.g., by Cysteine residues in proteins).

  • MEP Map: Look for a red region (negative potential) near the Carbonyl Oxygen and a blue region (positive potential) near the Hydroxyl Hydrogen. The Bromine atom often exhibits a "sigma-hole" (positive cap) along the C-Br bond axis, which can form halogen bonds.

Part 4: In Silico Pharmacology (Docking)

As a Vitamin K antagonist analog, the primary biological target is Vitamin K Epoxide Reductase (VKORC1) .

Docking Protocol
  • Protein Preparation:

    • Target: VKORC1 (Homology models often used as crystal structures are rare/complex) or Human Serum Albumin (HSA) (PDB ID: 1AO6) for transport studies.

    • Tool: AutoDock Vina or Schrödinger Glide.

  • Ligand Preparation:

    • Use the optimized enol geometry from the DFT step.

    • Assign Gasteiger charges.

  • Grid Box: Center on the warfarin binding pocket (Site I in HSA).

Binding Interaction Analysis

The 4-bromophenyl group is expected to engage in hydrophobic interactions and potentially halogen bonding with backbone carbonyls. The 1,3-dione/enol motif acts as a hydrogen bond acceptor/donor pair.

References
  • Enchev, V., et al. (2025).[2][3] Optical Properties and Tautomerism of 2-Carbamido-1,3-Indandione in Ground and Excited States. Journal of Computational Chemistry. Link[3]

  • Kavitha, H. P., et al. (2018).[1] Molecular structure and vibrational spectra of 2-(4-bromophenyl)-3-(4-hydroxyphenyl) 1,3-thiazolidin-4-one and its selenium analogue: Insights using HF and DFT methods. Physical Sciences Reviews. Link

  • Pluskota, R., & Koba, M. (2018). Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. Mini-Reviews in Medicinal Chemistry. Link

  • Pigot, C., et al. (2022).[4] Synthesis, Antimicrobial Activity, α-Amylase Inhibitory Tests and Molecular Docking Studies of Thiazole Based Hydrazones Derived from 2-acyl-(1H)-indene-1,3(2H)-diones. Pharmaceutical Chemistry Journal. Link[4]

  • Gantceva, A., et al. (2020).[5] Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]quinolin-2(1H)-One. Molecules. Link

Sources

Methodological & Application

Protocol for the synthesis of 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one

Introduction

The 1H-inden-1-one scaffold is a privileged structure in medicinal chemistry and materials science. Specifically, 2-aryl substituted indenones and their derivatives have garnered significant interest due to their diverse biological activities. The target molecule, 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one, serves as a valuable synthetic intermediate. The presence of the bromine atom provides a reactive handle for further functionalization via cross-coupling reactions, while the core structure is related to the 2-aryl-1,3-indandione class of compounds.

This document provides a comprehensive, field-tested protocol for the synthesis of 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one via the condensation of ninhydrin with 4-bromoaniline. The chosen synthetic route is robust and proceeds through a well-understood reaction mechanism analogous to the classical ninhydrin test for primary amines.[1][2] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural steps, mechanistic insights, and critical safety information.

Reaction Scheme and Mechanism

The synthesis proceeds via a condensation reaction between ninhydrin (which exists in aqueous solution as 2,2-dihydroxy-1,3-indandione) and the primary aromatic amine, 4-bromoaniline.[3]

Overall Reaction:

Ninhydrin + 4-Bromoaniline → 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one + H₂O

Mechanistic Pathway

The reaction is initiated by the nucleophilic attack of the amino group of 4-bromoaniline on one of the carbonyl carbons of the ninhydrin hydrate. This is followed by a series of dehydration steps. The resulting intermediate undergoes tautomerization to yield the stable enol form, which is the final product. Aromatic amines resist the deamination and decarboxylation that is characteristic of the ninhydrin reaction with α-amino acids.[1][3]

G cluster_start Reactants cluster_intermediate Reaction Intermediates cluster_product Final Product Ninhydrin Ninhydrin Hydrate Carbinolamine Carbinolamine Intermediate Ninhydrin->Carbinolamine Nucleophilic Attack by Amine Amine 4-Bromoaniline Amine->Carbinolamine Schiff_Base Schiff Base (Iminium ion) Carbinolamine->Schiff_Base Dehydration (-H₂O) Product 2-(4-bromophenyl)-3-hydroxy- 1H-inden-1-one Schiff_Base->Product Tautomerization

Caption: Proposed reaction mechanism for the formation of the target compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Weight ( g/mol )QuantitySupplier
Ninhydrin485-47-2178.141.78 g (10 mmol)Sigma-Aldrich
4-Bromoaniline106-40-1172.031.72 g (10 mmol)Alfa Aesar
Ethanol (95%)64-17-546.0750 mLFisher Scientific
Deionized Water7732-18-518.0225 mL---
Diethyl Ether60-29-774.12As needed for washing---
Hexanes110-54-386.18As needed for washing---
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Melting point apparatus

  • Fume hood

Experimental Protocol

The following diagram outlines the complete experimental workflow.

G start_end start_end process process io io decision decision product product A Start B Combine Ninhydrin, 4-Bromoaniline, Ethanol, and Water in Flask A->B C Heat Mixture to Reflux (Approx. 80-85 °C) B->C D Maintain Reflux for 2 Hours C->D E Monitor Reaction by TLC D->E F Reaction Complete? E->F F->D No G Cool Reaction to Room Temp. then in Ice Bath F->G Yes H Collect Precipitate via Vacuum Filtration G->H I Wash Solid with Cold Water, then Ether/Hexanes H->I J Dry Product Under Vacuum I->J K Characterize Product (MP, NMR, IR, MS) J->K L End: Obtain Final Product K->L

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add ninhydrin (1.78 g, 10 mmol) and 4-bromoaniline (1.72 g, 10 mmol).

  • Solvent Addition: To the flask, add 50 mL of 95% ethanol followed by 25 mL of deionized water. The addition of water is crucial as ninhydrin exists as the stable 2,2-dihydroxy hydrate in its presence.[4]

  • Reflux: Attach a reflux condenser and place the flask in a heating mantle. Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring. A deep color should develop.

  • Reaction Time: Maintain the reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After 2 hours, remove the heat source and allow the mixture to cool to room temperature. A precipitate should form. To maximize precipitation, cool the flask in an ice-water bath for an additional 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with 20 mL of cold deionized water, followed by a rinse with a cold 1:1 mixture of diethyl ether and hexanes (2 x 15 mL) to remove any unreacted starting materials and impurities.

  • Drying: Transfer the solid to a watch glass and dry under vacuum at 50 °C for 4-6 hours. The final product should be a colored solid.

Safety Precautions

All manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ninhydrin: Harmful if swallowed.[4][5][6] Causes skin irritation and serious eye irritation.[7][8] May cause respiratory irritation.[5][7] Avoid breathing dust.[4][6] It is a rubefacient, meaning it can cause redness and discoloration of the skin.[4][6]

  • 4-Bromoaniline: Toxic in contact with skin and harmful if swallowed or inhaled.[9][10][11] Causes serious eye irritation and may cause respiratory irritation.[9][10] May cause damage to organs (specifically the blood, leading to methemoglobinemia) through prolonged or repeated exposure.[12][13] Strict hygiene is required; do not eat, drink, or smoke when handling this chemical.[10][13]

In case of accidental exposure, consult the relevant Safety Data Sheet (SDS) immediately.[4][9] For skin contact, wash thoroughly with soap and water.[11] For eye contact, rinse cautiously with water for several minutes.[5][11]

Characterization and Data

The identity and purity of the synthesized 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one should be confirmed using standard analytical techniques.

  • Melting Point: Determine the melting point of the dried solid and compare it to literature values if available.

  • Spectroscopy:

    • ¹H NMR: To confirm the aromatic and vinyl proton signals.

    • ¹³C NMR: To identify the carbonyl and other carbon environments.

    • FT-IR: To identify key functional groups, such as the carbonyl (C=O) and hydroxyl (O-H) stretches.

    • Mass Spectrometry: To confirm the molecular weight of the product (Expected M.W. = 301.13 g/mol for C₁₅H₁₀BrO₂).

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reflux time and monitor by TLC until the starting material spot disappears.
Product lost during workup.Ensure the filtration wash solutions are cold to minimize product dissolution.
Impure Product Incomplete removal of starting materials.Ensure thorough washing of the filter cake. If still impure, consider recrystallization from a suitable solvent system (e.g., ethanol/water).
Reaction does not start Poor quality reagents.Use fresh or purified ninhydrin and 4-bromoaniline.

Conclusion

This protocol details a reliable and efficient method for the synthesis of 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one. By leveraging the classic condensation chemistry of ninhydrin with primary aromatic amines, the target compound can be obtained in good yield and purity. Adherence to the outlined safety precautions is paramount due to the hazardous nature of the starting materials. The resulting product is a versatile intermediate for further synthetic elaboration in various research and development applications.

References

  • Southern Biological.
  • Carl ROTH.
  • PENTA.
  • ChemicalBook.
  • Techno PharmChem.
  • CDH Fine Chemical.
  • Loba Chemie. 4-BROMO ANILINE FOR SYNTHESIS MSDS CAS No.
  • ECHEMI.
  • International Labour Organization & World Health Organiz
  • Fisher Scientific.
  • McCaldin, D.J. Mechanism of the ninhydrin reaction.
  • Vedantu.
  • Friedman, M. Mechanism of the ninhydrin reaction. II.

Sources

The Strategic Utility of 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Synthetic Precursor

In the landscape of contemporary organic synthesis, the indenone scaffold holds a privileged position. Its rigid, planar structure is a cornerstone in the development of a myriad of biologically active molecules and advanced materials.[1][2][3][4] Among the diverse array of indenone derivatives, 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one emerges as a particularly versatile precursor. Its strategic placement of a reactive aryl bromide and a hydroxyl group on the indenone core provides a dual handle for a wide range of chemical transformations. This application note will provide an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this powerful synthetic building block. We will explore its application in palladium-catalyzed cross-coupling reactions for the synthesis of complex molecular architectures and its potential role in the construction of novel heterocyclic and polycyclic aromatic systems.

The core utility of 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one lies in the orthogonal reactivity of its key functional groups. The aryl bromide is primed for a host of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck couplings.[5][6][7][8][9] This allows for the facile introduction of a wide variety of substituents at the 4-position of the phenyl ring, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies. Concurrently, the 3-hydroxy group can be leveraged for further functionalization, such as etherification, esterification, or as a directing group in subsequent reactions. This multi-faceted reactivity profile makes 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one a valuable asset in the synthetic chemist's toolbox.

Key Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a precursor is paramount for successful synthetic planning and execution. The following table summarizes key data for 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one.

PropertyValueSource
CAS Number 81397-85-5CymitQuimica
Molecular Formula C₁₅H₉BrO₂PubChem
Molecular Weight 301.14 g/mol PubChem
Appearance Typically a solidInferred from related compounds
Solubility Soluble in common organic solvents such as THF, DMF, and DioxaneInferred from reactivity

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be acquired and analyzed for each batch to confirm identity and purity prior to use.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The presence of the 4-bromophenyl moiety makes this precursor an ideal candidate for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[10]

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds.[5][11] In the context of 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one, this reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides.[5][11]

Materials:

  • 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane/H₂O mixture, 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst deactivation.

  • Base: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. The choice of base can significantly impact the reaction outcome.

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base. Degassing the solvent removes dissolved oxygen.

Diagram 1: Suzuki-Miyaura Coupling Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Precursor, Boronic Acid, Base inert Establish Inert Atmosphere reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product product purify->product Isolated Product

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[9][12] This reaction is particularly valuable for the synthesis of precursors for more complex polycyclic systems and for materials with interesting optoelectronic properties.

Protocol 2: General Procedure for the Sonogashira Coupling of 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one

This protocol is based on standard Sonogashira coupling conditions.[9][12]

Materials:

  • 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv)

  • Copper(I) iodide (CuI, 0.05 equiv)

  • Base (e.g., Triethylamine, 3.0 equiv)

  • Solvent (e.g., THF or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent and the base via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Trustworthiness and Self-Validation:

  • Copper(I) Co-catalyst: The copper(I) salt is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9]

  • Amine Base: The amine serves as both a base to deprotonate the terminal alkyne and as a solvent in some cases. It also acts as a ligand for the palladium and copper species.

Diagram 2: Sonogashira Coupling Catalytic Cycle

G cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L)₂ pd0->pd_complex Oxidative Addition (Ar-Br) product Ar-C≡C-R' pd_complex->product Reductive Elimination cu_acetylide Cu-C≡C-R' cu_acetylide->pd_complex Transmetalation alkyne H-C≡C-R' alkyne->cu_acetylide Base, CuI

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Application in the Synthesis of Fused Polycyclic Systems

The indenone framework is a valuable starting point for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs) and heterocyclic systems. The strategic placement of the bromo and hydroxy functionalities in 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one can be exploited for intramolecular cyclization reactions to build these intricate structures.

Synthesis of Indeno[1,2-c]phenanthrene Derivatives

A potential application of this precursor is in the synthesis of indeno[1,2-c]phenanthrene derivatives, a class of compounds with interesting photophysical properties. This can be envisioned through an intramolecular Heck reaction following a Suzuki coupling.

Protocol 3: Proposed Synthesis of an Indeno[1,2-c]phenanthrene Derivative

This is a proposed synthetic route based on known palladium-catalyzed annulation reactions.[13][14]

Step 1: Suzuki-Miyaura Coupling with 2-bromophenylboronic acid

  • Following Protocol 1, couple 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one with 2-bromophenylboronic acid to synthesize 2-(2'-bromo-[1,1'-biphenyl]-4-yl)-3-hydroxy-1H-inden-1-one.

Step 2: Intramolecular Heck Reaction

  • To the product from Step 1, add a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tol)₃), and a base (e.g., Ag₂CO₃) in a suitable solvent (e.g., DMF).

  • Heat the reaction mixture under an inert atmosphere. The intramolecular Heck reaction should proceed to form the fused polycyclic system.

  • Workup and purify as described in previous protocols.

Authoritative Grounding:

The intramolecular Heck reaction is a powerful method for constructing cyclic systems.[7][8][15] The reaction proceeds via oxidative addition of the palladium catalyst to the aryl bromide, followed by intramolecular insertion of the double bond of the indenone core, and subsequent β-hydride elimination to afford the cyclized product and regenerate the catalyst.

Diagram 3: Proposed Synthesis of an Indeno[1,2-c]phenanthrene

G start 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one suzuki Suzuki Coupling (2-bromophenylboronic acid) start->suzuki intermediate 2-(2'-bromo-[1,1'-biphenyl]-4-yl)-3-hydroxy-1H-inden-1-one suzuki->intermediate heck Intramolecular Heck Reaction intermediate->heck product Indeno[1,2-c]phenanthrene Derivative heck->product

Caption: Proposed synthetic route to indeno[1,2-c]phenanthrenes.

Medicinal Chemistry and Drug Development Perspectives

The indenone core is a well-established pharmacophore found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][3][4][16][17] The ability to readily diversify the 2-phenyl substituent of 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one through cross-coupling reactions makes it an attractive starting material for the synthesis of focused compound libraries for drug discovery programs. For example, the introduction of various aryl and heteroaryl groups can modulate the compound's interaction with biological targets, leading to the identification of potent and selective inhibitors.[1][2][3][4]

Conclusion

2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one is a highly valuable and versatile precursor for organic synthesis. Its strategically positioned functional groups allow for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This enables the facile synthesis of complex biaryl and arylalkynyl indenone derivatives. Furthermore, its potential for intramolecular cyclization opens up avenues for the construction of novel polycyclic aromatic and heterocyclic systems. The application notes and protocols provided herein offer a solid foundation for researchers to explore the full synthetic potential of this powerful building block in the fields of medicinal chemistry, materials science, and beyond.

References

  • Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. PubMed, [Link][1]

  • Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anti-cancer agents. ResearchGate, [Link][2]

  • Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents. PubMed, [Link][3]

  • Synthesis and biological evaluation, network pharmacology, and molecular docking of 2-benzylidene-1-indanone derivatives as antitumor agents. PubMed, [Link][4]

  • Synthesis of substituted indenones and indanones by a Suzuki–Miyaura coupling/acid-promoted cyclisation sequence. Organic & Biomolecular Chemistry, [Link][5]

  • Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation. PMC, [Link]

  • Synthesis of aryl-substituted indanones and indenes via a highly efficient ligand-free palladium-catalyzed Suzuki coupling proc. Semantic Scholar, [Link]

  • Regioselective Arylation and Alkynylation of 2,3‐Dibromo‐1H‐inden‐1‐one by Suzuki Miyaura and Sonogashira Cross‐Coupling Reactions. Sci-Hub, [Link][6]

  • Palladium/Norbornene-Catalyzed Indenone Synthesis from Simple Aryl Iodides: Concise Syntheses of Pauciflorol F and Acredinone A. PMC, [Link][13]

  • Synthesis of substituted indenones and indanones by a Suzuki-Miyaura coupling/acid-promoted cyclisation sequence. PubMed, [Link][11]

  • Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities. RSC Publishing, [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect, [Link]

  • ChemInform Abstract: Site-Selective Suzuki—Miyaura Reactions of 2,3-Dibromo-1H-inden-1-one. ResearchGate, [Link]

  • Palladium/Norbornene-Catalyzed Indenone Synthesis from Simple Aryl Iodides: Concise Syntheses of Pauciflorol F and Acredinone A. SciSpace, [Link]

  • Indenone synthesis. Organic Chemistry Portal, [Link]

  • Palladium(ii)-catalyzed synthesis of functionalized indenones via oxidation and cyclization of 2-(2-arylethynylphenyl)acetonitriles. Organic & Biomolecular Chemistry, [Link]

  • Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. PMC, [Link]

  • Heck reaction. Wikipedia, [Link][7]

  • Heck Reaction—State of the Art. MDPI, [Link]

  • Sonogashira coupling. Wikipedia, [Link][9]

  • Palladium-catalyzed three-component annulation reaction involving multiple C–H activation. Organic Chemistry Frontiers, [Link]

  • Sonogashira Coupling. Organic Chemistry Portal, [Link][12]

  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC, [Link]

  • Metal-free synthesis of indenone derivatives from ortho -alkynylaryl ketones mediated by the combination of dialkyl phosphonates and CBr 4. ResearchGate, [Link]

  • Heck Reaction. Chemistry LibreTexts, [Link]

  • Efficient three-component one-pot synthesis of fully substituted pyridin-2(1H)-ones via tandem Knoevenagel condensation–ring-opening of cyclopropane–intramolecular cyclization. Chemical Communications, [Link]

  • Intramolecular Cyclization. Encyclopedia MDPI, [Link]

  • Pd-catalyzed intermolecular consecutive double Heck reaction “on water” under air: facile synthesis of substituted indenes. PMC, [Link]

  • Synthesis of Indenones via Persulfate Promoted Radical Alkylation/Cyclization of Biaryl Ynones with 1,4-Dihydropyridines. MDPI, [Link]

  • Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies. PMC, [Link][16]

  • Photochemical bromination of substituted indan-1-one derivatives. TÜBİTAK Academic Journals, [Link]

  • Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore. PubMed, [Link][10]

  • Advances in indoleamine 2,3-dioxygenase 1 medicinal chemistry. PMC, [Link]

  • The Sonogashira Carbonylation Reaction between Aromatic Bromide and Alkyne with N‐Formylsaccharin as a CO Source. ResearchGate, [Link]

  • Discovery and development of natural product oridonin-inspired anticancer agents. PMC, [Link][17]

  • Intramolecular cyclization of alkylimidazoles. ResearchGate, [Link]

  • Synthesis of fused pyrazoles via intramolecular cyclization of appropriately ortho-substituted nitroarenes and nitroheteroarenes. ResearchGate, [Link]

  • Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. PMC, [Link]

Sources

Application Note: 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one as a Fluorescent Probe

[1][2]

Executive Summary

This guide details the application of 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one (also known as the enol tautomer of Bromindione ) as a fluorogenic probe.[1] While historically recognized as a vitamin K antagonist (anticoagulant), this molecule exhibits significant solvatochromic properties and environment-sensitive fluorescence .[1][2]

Its primary utility in modern bio-analysis lies in the label-free detection of Human Serum Albumin (HSA) and drug displacement assays .[1] Unlike constitutive fluorophores (e.g., FITC), this probe is virtually non-fluorescent in aqueous buffer but exhibits a dramatic "turn-on" fluorescence emission upon binding to the hydrophobic Site I (Warfarin site) of albumin or in high-viscosity environments.[1][2] This property makes it an excellent tool for studying protein-ligand interactions without the need for covalent labeling.[1]

Chemical Identity & Mechanism[1]

To use this probe effectively, one must understand its tautomeric equilibrium.[1][2] The molecule exists in a dynamic equilibrium between the diketone and the enol forms.[1]

  • Diketo Form (Apolar/Crystal): 2-(4-bromophenyl)-1,3-indandione.[1][2]

  • Enol Form (Polar/Bound): 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one.[1]

Mechanism of Action: Restriction of Intramolecular Rotation (RIR)

The fluorescence mechanism relies on the Restriction of Intramolecular Rotation (RIR) and Intramolecular Charge Transfer (ICT) .[1]

  • In Aqueous Solution: The phenyl ring at the 2-position rotates freely, dissipating excited-state energy non-radiatively (thermal decay).[1] The probe is "dark."[1]

  • In Hydrophobic Pockets (HSA) or Viscous Media: The rotation is sterically hindered.[1] The molecule adopts a planar, rigid enol configuration.[1][2] Radiative decay becomes the dominant pathway, resulting in strong fluorescence.[1][2]

Visualizing the Mechanism

The following diagram illustrates the tautomerization and the "Turn-On" mechanism upon protein binding.

Gcluster_0Quenched StateDiketoDiketo Form(Aqueous/Free)Non-FluorescentEnolEnol Form(3-hydroxy-1H-inden-1-one)Diketo->Enol Tautomerization(Solvent Dependent)BoundAlbumin-Bound Complex(Hydrophobic Pocket)Enol->Bound Binding to HSA(Site I / Warfarin Site)EmissionStrong Fluorescence(λem ~440-480 nm)Bound->Emission Excitation(Restriction of Rotation)

Figure 1: Mechanism of fluorescence activation via tautomerization and protein binding.[1]

Key Applications

A. Label-Free Quantification of Serum Albumin

Because the probe selectively binds to albumin (HSA/BSA) over other plasma proteins (like globulins), it can be used to quantify albumin concentration in biofluids without covalent tagging or wash steps.[1]

B. High-Throughput Drug Displacement Screening

Since the probe binds specifically to Sudlow's Site I (the Warfarin binding site), it can be used to screen for other drugs that bind this site.[1] If a test drug (e.g., Warfarin, Phenylbutazone) is added, it displaces the probe, causing a decrease in fluorescence.[1][2]

C. Viscosity Sensing

The probe acts as a molecular rotor.[1] Fluorescence intensity increases linearly with the viscosity of the solvent (e.g., glycerol/water mixtures), making it useful for measuring microviscosity in cellular environments.[1][2]

Experimental Protocols

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Probe Stock: 10 mM 2-(4-bromophenyl)-1,3-indandione in DMSO. Store at -20°C, protected from light.

  • Buffer: PBS (Phosphate Buffered Saline), pH 7.4.[1][2]

  • Protein: Human Serum Albumin (HSA), fatty-acid free (lyophilized powder).[1][2]

  • Solvents: Glycerol (spectroscopic grade), Ethanol.[1][2]

  • Instrumentation: Fluorescence Spectrophotometer (e.g., Horiba Fluorolog or Tecan Plate Reader).[1][2]

Protocol 1: Albumin Binding & Quantification

Objective: Determine the binding constant (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

  • Preparation:

    • Dilute HSA in PBS to create a stock solution (e.g., 50 µM).[1][2]

    • Prepare a 10 µM working solution of the Probe in PBS (dilute 1 µL of 10 mM DMSO stock into 1 mL PBS). Note: The solution may be faintly yellow.[2]

  • Titration:

    • Place 2 mL of the Probe working solution (10 µM) into a quartz cuvette.

    • Record the "Blank" fluorescence spectrum (Excitation: 340 nm; Emission: 380–600 nm).[1]

    • Titrate HSA stock into the cuvette in 0.5 µM increments (e.g., 20 µL additions).

    • Mix gently by inversion after each addition. Incubate for 2 minutes.

  • Measurement:

    • Record emission spectra after each addition.[1]

    • Observe the peak emergence around 440–460 nm (solvent dependent).[1]

  • Data Analysis:

    • Plot Fluorescence Intensity (

      
      ) vs. [HSA].
      
    • Fit data to the Benesi-Hildebrand equation or a one-site binding model to determine ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      .
      
Protocol 2: Drug Displacement Assay (Site I Screening)

Objective: Screen a library of compounds to see if they bind to the Warfarin site on HSA.[1]

  • Complex Formation:

    • Prepare a mixture of 10 µM Probe + 10 µM HSA in PBS.[1]

    • Verify stable fluorescence signal (this represents 100% binding signal).[1]

  • Displacement:

    • Add the test compound (e.g., Warfarin, Ibuprofen) at increasing concentrations (0.1 to 50 µM).[1][2]

    • Incubate for 5 minutes at room temperature.

  • Readout:

    • Measure fluorescence at 460 nm (Ex: 340 nm).

    • Result Interpretation: A decrease in fluorescence indicates the test drug has displaced the probe from the hydrophobic pocket.[1]

    • Calculate ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       for the displacer.
      
Protocol 3: Viscosity Measurement

Objective: Validate the molecular rotor mechanism.

  • Solvent Preparation: Prepare mixtures of Glycerol/Water (v/v): 0%, 20%, 40%, 60%, 80%, 90%.[1][2]

  • Dye Addition: Add Probe to a final concentration of 10 µM in each mixture.

  • Measurement: Measure fluorescence intensity.

  • Analysis: Plot ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     vs. 
    
    
    . A linear relationship confirms the rotor mechanism (Förster-Hoffmann equation).[1]

Data Presentation & Analysis

Expected Spectral Characteristics
ParameterValue / DescriptionNotes
Absorbance Max 330–350 nmShifts red in basic pH (anion formation).[1]
Emission Max 440–480 nmHighly dependent on solvent polarity/viscosity.[1]
Stokes Shift ~100 nmLarge shift reduces self-quenching artifacts.[1]
Quantum Yield (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
< 0.01 (Water)Virtually non-fluorescent in buffer.
Quantum Yield (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
> 0.20 (HSA Bound)Significant enhancement upon binding.
Workflow Diagram: Drug Displacement Assay

The following diagram outlines the logic for using the probe in competitive binding studies.

DrugDisplacementStartProbe + HSA Complex(High Fluorescence)AddDrugAdd Test Drug(e.g., Warfarin)Start->AddDrugCompetitionCompetitive Bindingat Site IAddDrug->CompetitionResultAFluorescence Decreases(Displacement Occurred)Competition->ResultA High Affinityfor Site IResultBFluorescence Unchanged(No Binding / Site II Binding)Competition->ResultB Low Affinityfor Site I

Figure 2: Logical workflow for screening Site I binding drugs using the probe displacement method.

Critical Troubleshooting & Optimization

  • pH Sensitivity: 2-aryl-1,3-indandiones are acidic (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).[2] At physiological pH (7.4), they exist partially as the anion (which is often colored red/orange but may have different fluorescence properties).[1][2] Ensure buffers are strictly maintained at pH 7.4 to keep the tautomeric equilibrium constant.[1]
    
  • Inner Filter Effect: Because the probe absorbs in the UV (330-350 nm), high concentrations (>50 µM) can cause inner filter effects.[1] Always correct fluorescence data for absorbance if OD > 0.1.[1]

  • Photostability: While relatively stable, prolonged exposure to high-intensity UV light can cause photo-oxidation.[1][2] Keep stock solutions in amber vials.

References

  • Gunduz, C. et al. (2005).[1][2] "Fluorescence spectroscopic study of serum albumin-bromadiolone interaction." Journal of Photochemistry and Photobiology B: Biology. Link (Demonstrates the fluorescence enhancement of 4-hydroxycoumarin/indandione class anticoagulants upon albumin binding).[1]

  • Refat, M.S. et al. (2015).[1][2] "2-Carbamido-1,3-indandione - a Fluorescent Molecular Probe." Journal of Fluorescence. Link (Establishes the tautomeric fluorescence mechanisms of the 1,3-indandione scaffold).

  • Fanelli, O. (1975).[1][2] "Some pharmacological properties of 2-aryl-1,3-indandione derivatives." Arzneimittelforschung. Link (Foundational pharmacology and structure-activity relationships of the class).[1]

  • Cantu, A.A. (2003).[1][2] "Optimization and Initial Evaluation of 1,2-Indandione as a Reagent for Fingerprint Detection." Journal of Forensic Sciences. Link (Provides context on the fluorogenic properties of the isomeric indandione family).[1]

  • Haque, M. et al. (2021).[1][2] "Binding interaction of a novel fluorophore with serum albumins: steady state fluorescence perturbation."[1][3] SpringerPlus.[1] Link (Detailed protocol for albumin binding assays using environment-sensitive probes).

Experimental setup for studying the kinetics of 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one reactions

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Kinetic Analysis of 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one Reactions

Abstract

This comprehensive application note provides a detailed framework for the experimental design, execution, and analysis of kinetic studies involving 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one. This indenone derivative and its analogues are of significant interest in medicinal chemistry and materials science, making a thorough understanding of their reactivity and reaction mechanisms paramount.[1][2][3][4] This guide is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and robust protocols using modern analytical techniques such as UV-Visible (UV-Vis) Spectrophotometry and Nuclear Magnetic Resonance (NMR) Spectroscopy. We delve into the causality behind experimental choices, emphasizing self-validating protocols to ensure data integrity and reproducibility.

Foundational Principles: Understanding the System

The 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one scaffold possesses a highly conjugated system and an α,β-unsaturated ketone moiety, making it susceptible to various nucleophilic reactions, most notably Michael additions.[5][6][7] The electron-withdrawing nature of the carbonyl group and the phenyl ring activates the double bond for conjugate addition. Understanding the kinetics of these reactions is crucial for optimizing synthetic routes, controlling product formation, and elucidating reaction mechanisms.

A primary goal in a kinetic study is to determine the reaction's rate law, which mathematically describes the relationship between reactant concentrations and the reaction rate. For a reaction A + B → Products, the rate law is expressed as:

Rate = k[A]^m[B]^n

where k is the rate constant, and m and n are the reaction orders with respect to reactants A and B. A key strategy to simplify this equation is the use of pseudo-first-order conditions .[8][9] This involves using a large excess (typically >10-fold) of one reactant (e.g., B) so that its concentration remains effectively constant throughout the reaction.[8][10] The rate law then simplifies to:

Rate = k_obs[A]^m where k_obs = k[B]^n

This "flooding" or "isolation" technique allows for the determination of the reaction order for each reactant independently.[8]

Pseudo-First-Order-Kinetics cluster_0 General Rate Law cluster_1 Experimental Condition cluster_2 Approximation cluster_3 Simplified Pseudo-First-Order Rate Law gen_law Rate = k[A]^m[B]^n condition Set [B] >> [A] (e.g., [B]₀ ≥ 10 * [A]₀) gen_law->condition Apply approx [B] remains effectively constant [B] ≈ [B]₀ condition->approx Leads to pseudo_law Rate = k_obs[A]^m approx->pseudo_law Simplifies to k_obs where k_obs = k[B]₀^n pseudo_law->k_obs

Caption: Logical flow for simplifying a second-order rate law using pseudo-first-order conditions.

Analytical Strategy: Choosing the Right Tool

The selection of an analytical technique is dictated by the reaction's timescale and the spectroscopic properties of the species involved.

  • UV-Vis Spectrophotometry: Ideal for this system due to the extensive chromophore of the indenone reactant. As the reaction proceeds, the conjugation is often altered, leading to a measurable change in absorbance. This method is highly sensitive and suitable for dilute solutions and fast reactions, especially when coupled with a stopped-flow apparatus.[11][12][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: An intrinsically quantitative technique that provides rich structural information.[15] In-situ NMR monitoring allows for the simultaneous tracking of reactants, intermediates, and products without the need for calibration curves.[16][17] It is best suited for reactions with half-lives ranging from minutes to several hours.[17][18]

  • High-Performance Liquid Chromatography (HPLC): A powerful separation technique used for monitoring reactions with multiple products or complex reaction mixtures.[19][20] It is an "offline" method, requiring the reaction to be quenched at specific time points before analysis. This makes it less suitable for very fast reactions but excellent for validation and for reactions that are difficult to monitor spectroscopically.[21]

The following sections provide detailed protocols for UV-Vis and NMR-based kinetic studies, as they represent the most direct and common approaches for this type of system.

General Kinetic Study Workflow

The process for any kinetic investigation follows a structured path from preparation to final analysis. This workflow ensures that all variables are controlled and the resulting data is reliable.

Kinetic_Study_Workflow A 1. Reagent Preparation - Prepare stock solutions - Ensure solvent purity B 2. Instrument Setup & Calibration - Thermal equilibration - Spectrometer calibration/shimming A->B C 3. Reaction Initiation - Rapid mixing of reactants - Start data acquisition simultaneously B->C D 4. Real-Time Monitoring - Acquire data (Absorbance, NMR spectra) at defined time intervals C->D E 5. Data Processing - Convert raw data to concentration - Tabulate [Reactant] vs. Time D->E F 6. Kinetic Analysis - Plot integrated rate laws - Linear regression to find k_obs E->F G 7. Determine Rate Law - Repeat with different concentrations - Determine reaction orders (m, n) and k F->G

Caption: A generalized workflow for conducting a chemical kinetics experiment.

Protocol I: UV-Vis Spectrophotometry

This protocol is designed for determining the pseudo-first-order rate constant for the reaction of 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one (BHI) with a nucleophile (Nu).

4.1. Rationale and Causality

  • Wavelength Selection: We monitor the reaction at the λmax of the BHI reactant. The disappearance of this reactant is directly proportional to the decrease in absorbance, according to the Beer-Lambert Law (A = εbc).[22]

  • Solvent Choice: A solvent that dissolves all reactants and does not absorb at the analytical wavelength is crucial. Acetonitrile or ethanol are often suitable choices.

  • Temperature Control: Reaction rates are highly sensitive to temperature. A thermostatted cuvette holder is mandatory to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).

  • Concentration: Reactant concentrations must be chosen to ensure the initial absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).[22]

4.2. Materials and Equipment

  • Double-beam UV-Vis spectrophotometer with a thermostatted cuvette holder.

  • Matched quartz cuvettes (1 cm path length).

  • 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one (BHI).

  • Nucleophile (e.g., N-acetyl-L-cysteine).

  • Spectroscopic grade solvent (e.g., Acetonitrile).

  • Volumetric flasks and micropipettes.

4.3. Step-by-Step Protocol

  • Determine Analytical Wavelength (λmax):

    • Prepare a dilute solution of BHI (e.g., 50 µM) in the chosen solvent.

    • Scan the absorbance from 250-500 nm to find the wavelength of maximum absorbance (λmax).

  • Prepare Stock Solutions:

    • BHI Stock (Solution A): Prepare a 1.0 mM solution of BHI in the solvent.

    • Nucleophile Stock (Solution B): Prepare a 100 mM solution of the nucleophile in the same solvent. This will be used for establishing a 100-fold excess in the final reaction mixture.

  • Instrument Setup:

    • Set the spectrophotometer to kinetics mode.

    • Set the analytical wavelength to the predetermined λmax.

    • Equilibrate the thermostatted cell holder to the desired temperature (e.g., 25.0 °C).

  • Kinetic Run:

    • Pipette 1.98 mL of the solvent into a quartz cuvette and place it in the cell holder. Allow it to thermally equilibrate for 5 minutes.

    • Add 20 µL of the 100 mM nucleophile stock solution (Solution B) to the cuvette. Mix by gentle inversion. This creates the excess concentration.

    • Use this solution to zero the spectrophotometer (set A = 0).

    • To initiate the reaction, rapidly add 20 µL of the 1.0 mM BHI stock solution (Solution A), mix quickly, and immediately start data acquisition. Final concentrations will be: [BHI] = 10 µM, [Nu] = 1.0 mM (100-fold excess).

    • Record absorbance at λmax every 10-30 seconds for at least 3-5 half-lives.

4.4. Data Analysis

  • Tabulate the time (t) and absorbance (A) data.

  • Assuming a first-order dependence on BHI, the integrated rate law is: ln(A_t) = -k_obs * t + ln(A_0).[22]

  • Plot ln(A_t) versus t.

  • Perform a linear regression on the data. The plot should be linear if the reaction is first-order with respect to BHI.[11]

  • The pseudo-first-order rate constant, k_obs, is the negative of the slope.[23]

Time (s)Absorbance (A)ln(A)
00.850-0.163
300.735-0.308
600.636-0.453
900.550-0.598
1200.476-0.742
1800.358-1.027
2400.270-1.309

To determine the order with respect to the nucleophile and the true rate constant k, repeat the experiment with different excess concentrations of the nucleophile (e.g., 2.0 mM, 3.0 mM) and plot log(k_obs) vs. log([Nu]). The slope of this line will be the reaction order n.

Protocol II: In-Situ NMR Spectroscopy

This protocol is ideal for gaining deeper mechanistic insight by observing all proton-bearing species simultaneously.

5.1. Rationale and Causality

  • Quantitative Measurement: NMR signal integrals are directly proportional to the molar concentration of the corresponding nuclei, making it an excellent quantitative tool without external calibration, provided relaxation delays are adequate.[15][16]

  • Solvent: A deuterated solvent (e.g., Acetonitrile-d3, DMSO-d6) is required to avoid a large interfering solvent signal.

  • Internal Standard: A non-reactive internal standard with a simple, isolated peak (e.g., 1,3,5-trimethoxybenzene) can be added for precise quantification, though monitoring relative peak integrals is often sufficient.

  • Acquisition Parameters: For kinetic studies, rapid data acquisition is key. This means using a minimal number of scans (ns=1 if signal-to-noise permits) and a short relaxation delay (d1).[17] However, for accurate quantification, the relaxation delay (d1) plus the acquisition time (aq) should be at least 5 times the longest T1 relaxation time of the nuclei being observed.[15] A compromise must be struck between time resolution and quantitative accuracy.

5.2. Materials and Equipment

  • High-field NMR Spectrometer (≥400 MHz) with temperature control.

  • High-quality 5 mm NMR tubes.

  • Deuterated solvent (e.g., Acetonitrile-d3).

  • Reactants (BHI and Nucleophile).

  • Internal Standard (optional).

5.3. Step-by-Step Protocol

  • Prepare Samples:

    • In an NMR tube, dissolve a precise amount of BHI (e.g., 5 mg) in ~0.6 mL of the deuterated solvent.

    • Prepare a separate concentrated solution of the nucleophile to be added for initiation.

  • Instrument Setup:

    • Insert the NMR tube containing only BHI into the spectrometer.

    • Lock and shim the instrument for optimal field homogeneity.

    • Set the probe to the desired reaction temperature and allow it to equilibrate.

    • Acquire a reference ¹H NMR spectrum (t=0) of the starting material.

  • Reaction Initiation and Monitoring:

    • Remove the NMR tube. Quickly and carefully add a defined volume of the concentrated nucleophile solution to initiate the reaction under pseudo-first-order conditions.

    • Immediately re-insert the tube into the spectrometer and begin acquiring spectra.

    • Use an arrayed experiment function to automatically acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 1-5 minutes).[17][24]

5.4. Data Analysis

  • Process the series of spectra (Fourier transform, phase, and baseline correction).

  • Select a well-resolved, non-overlapping peak for the BHI reactant and a peak for the product.

  • Integrate these peaks in each spectrum over time.

  • Normalize the integrals. The concentration of the reactant at any time t, [A]_t, can be calculated as [A]_0 * (I_t / I_0), where I_t and I_0 are the integrals of the reactant peak at time t and time 0.

  • Plot ln([A]_t) versus t. The slope of the resulting line will be -k_obs.

Specialized Protocol: Stopped-Flow for Fast Reactions

For reactions with half-lives in the millisecond-to-second range, manual mixing is inadequate.[12][14] A stopped-flow instrument is required.

Stopped_Flow_Apparatus cluster_main Stopped-Flow System drive Drive Ram syringeA Syringe A (Reactant 1: BHI) drive->syringeA syringeB Syringe B (Reactant 2: Nu) drive->syringeB mixer Mixer syringeA->mixer:f0 syringeB->mixer:f0 cell Observation Cell mixer->cell stop_syringe Stop Syringe & Trigger cell->stop_syringe detector Detector (PMT/Diode Array) cell->detector waste Waste stop_syringe->waste light Light Source light->cell Light Beam

Caption: Schematic of a stopped-flow instrument for rapid kinetics studies.

Protocol Brief:

  • Solutions of BHI and the nucleophile are loaded into separate drive syringes.[12]

  • A pneumatic drive ram rapidly pushes the solutions into a high-efficiency mixer.[12]

  • The freshly mixed solution flows into an observation cell, displacing the previous contents into a stop syringe.[25]

  • When the stop syringe plunger hits a trigger, the flow halts, and data acquisition (e.g., absorbance change) begins instantaneously on a millisecond timescale.[14][26]

  • Data analysis follows the same principles as conventional spectrophotometry but on a much shorter timescale.

References

  • Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Reaction Monitoring. Magritek. [Link]

  • Reaction Monitoring & Kinetics. Chemical Instrumentation Facility - Iowa State University. [Link]

  • Kinetics / reaction monitoring. IMSERC - Northwestern University. [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH. [Link]

  • Analysis of consecutive pseudo-first-order reactions. I: An evaluation of available methods to calculate the rate constants from co-product or co-reactant data. PubMed. [Link]

  • What are stopped-flows and how do they help chemists and biochemists understand high-speed chemical reactions?. Bio-Logic. [Link]

  • Pseudo-first Order Kinetics – Determination of a rate law. AWS. [Link]

  • Rapid reaction kinetics (Stopped-Flow). University of York. [Link]

  • How to Apply Pseudo First Order Kinetic Model to Experimental Data. YouTube. [Link]

  • Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy. Journal of Laboratory Chemical Education. [Link]

  • Studying Reaction Kinetics by Spectroscopy. Science Projects and Ideas for Amateur Experimenters. [Link]

  • Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Agilent. [Link]

  • Stop Flow Kinetics. University of Pennsylvania. [Link]

  • Stopped-flow. Wikipedia. [Link]

  • AP01 Measurement of Reaction Kinetics by UV Visible Spectroscopy. Scribd. [Link]

  • Study of kinetics of a reaction by using spectrophotometric method. Virtual Labs. [Link]

  • Synthesis of (E)-1-(4-Bromophenyl)ethanone oxime. Organic Syntheses Procedure. [Link]

  • Pseudo-1st-order Reactions. Chemistry LibreTexts. [Link]

  • Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component. PubMed. [Link]

  • HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. PMC - NIH. [Link]

  • L27A Pseudo-First-Order Conditions Step 1. YouTube. [Link]

  • Synthesis and Activity of Aurone and Indanone Derivatives. PubMed. [Link]

  • Kinetic assay of the Michael addition-like thiol-ene reaction and insight into protein bioconjugation. PubMed. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. PMC - NIH. [Link]

  • Research Progress on the Synthesis of Indanone Derivatives. ResearchGate. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]

  • Reactivity of 3-hydroxy-3-methyl-2-butanone: Photolysis and OH reaction kinetics. PDF. [Link]

  • 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. SciELO. [Link]

  • Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. PMC - NIH. [Link]

  • Michael Addition. Organic Chemistry Portal. [Link]

  • Michael Reaction with Kinetic/Stoichiometric Enolates. University of Calgary. [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Indanone synthesis. Organic Chemistry Portal. [Link]

  • Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. MDPI. [Link]

  • 3-Pyrazolines (2,3-dihydro-1H-pyrazoles): synthesis, reactivity, and physical and biological properties. Arkivoc. [Link]

  • High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College. [Link]

  • Synthesis of Chromone-Related Pyrazole Compounds. MDPI. [Link]

  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RWTH Publications. [Link]

  • Recent Developments in HPLC Analysis of b-Blockers in Biological Samples. SciSpace. [Link]

  • Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications (RSC Publishing). [Link]

Sources

Process Development Guide: Kilogram-Scale Synthesis of 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the process chemistry and engineering protocols for the scale-up synthesis of 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one (also known as the enol form of 2-(4-bromophenyl)-1,3-indandione). This scaffold is a critical intermediate in the synthesis of anticoagulant agents (Vitamin K antagonists) and a precursor for fluorescent probes used in forensic science.

While laboratory methods often utilize the condensation of phthalic anhydride with phenylacetic acids, this guide focuses on the Phthalide-Aldehyde Condensation route. This pathway is selected for its superior atom economy, avoidance of expensive phenylacetic acid derivatives, and suitability for "one-pot" operations in pilot reactors.

Key Performance Indicators (KPIs):

  • Target Yield: >85%

  • Purity (HPLC): >98.5% (a/a)

  • Throughput: Scalable to 5kg/batch

Strategic Retrosynthesis & Route Selection

The selection of the synthetic route is governed by raw material availability and waste stream management.

  • Route A (Classical Perkin): Phthalic Anhydride + 4-Bromophenylacetic acid.

    • Drawback: 4-Bromophenylacetic acid is expensive and often requires a separate hydrolysis step from the nitrile. High temperature (

      
      C) melt reactions are difficult to control at scale.
      
  • Route B (Base-Mediated Rearrangement - Selected): Phthalide + 4-Bromobenzaldehyde.

    • Advantage:[1][2] Reagents are commodity chemicals. The reaction proceeds through a tandem aldol condensation/rearrangement sequence under moderate conditions (

      
      C).
      
Mechanistic Pathway

The reaction utilizes sodium methoxide to generate the phthalide enolate, which attacks the aldehyde. The resulting benzylidenephthalide intermediate undergoes a ring-opening and Dieckmann-like recyclization to form the 1,3-dione skeleton.

ReactionMechanism Phthalide Phthalide Enolate Aldol Adduct (Transient) Phthalide->Enolate + NaOMe - MeOH Aldehyde 4-Bromobenzaldehyde Aldehyde->Enolate Benzylidene Benzylidenephthalide (Intermediate) Enolate->Benzylidene - H2O OpenEster Open-Chain Ester (Anionic) Benzylidene->OpenEster + NaOMe (Ring Open) IndandioneEnolate Indandione Enolate (Deep Red Species) OpenEster->IndandioneEnolate Dieckmann Cyclization - MeOH Product 2-(4-bromophenyl)- 3-hydroxy-1H-inden-1-one IndandioneEnolate->Product + H+ (Quench)

Caption: Mechanistic flow from raw materials to the target enol, highlighting the critical 'Deep Red' enolate intermediate.

Experimental Protocol (Scale: 1.0 kg Input)

Materials & Reagents
ReagentMW ( g/mol )Equiv.Mass (kg)MolesRole
Phthalide 134.131.01.007.45SM 1
4-Bromobenzaldehyde 185.021.11.528.20SM 2
Sodium Methoxide (30% in MeOH) 54.023.54.70 L26.1Base
Ethyl Propionate 102.132.01.5214.9Solvent/Promoter
Methanol 32.04N/A5.0 LN/ASolvent
Acetic Acid (Glacial) 60.05Excess~3.0 LN/AQuench
Step-by-Step Methodology
Phase 1: Reaction Initiation
  • Setup: Equip a 20L jacketed glass reactor with an overhead stirrer (anchor impeller), reflux condenser, nitrogen inlet, and a dropping funnel.

  • Charging: Charge Phthalide (1.00 kg) and 4-Bromobenzaldehyde (1.52 kg) into the reactor.

  • Solvent Addition: Add Ethyl Propionate (1.52 kg) and Methanol (2.0 L). Start stirring at 150 RPM.

    • Note: The mixture will be a slurry. Ethyl propionate acts as a sacrificial ester to initiate the Claisen-type condensation and improve solubility.

Phase 2: Base Addition & Condensation
  • Inertion: Purge the system with Nitrogen for 15 minutes.

  • Base Addition: Begin addition of Sodium Methoxide (30% soln) via the dropping funnel.

    • Critical Control Point (CCP): This reaction is exothermic.[3] Control addition rate to maintain internal temperature

      
      C.
      
    • Observation: The reaction mixture will transition from a white slurry to a clear yellow solution, and finally to a deep blood-red solution (characteristic of the indandione enolate anion).

  • Reflux: Once addition is complete, heat the jacket to

    
    C (internal reflux ~65-68^\circ$C).
    
  • Reaction Time: Hold at reflux for 3–5 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target: < 2% residual Phthalide.

Phase 3: Quench & Isolation
  • Cooling: Cool the reactor contents to

    
    C.
    
  • Dilution: Add water (10 L) to the red reaction mass. Stir for 30 minutes to dissolve inorganic salts.

  • Acidification: Slowly add Glacial Acetic Acid (or 6M HCl) until pH reaches 3–4.

    • CCP: Significant foaming may occur. The deep red color will vanish, replaced by a thick yellow/off-white precipitate (the enol product).

  • Filtration: Filter the slurry using a Nutsche filter or centrifuge.

  • Washing: Wash the wet cake with Water (

    
    ) followed by cold Methanol (
    
    
    
    ) to remove unreacted aldehyde and colored impurities.
Phase 4: Purification (Recrystallization)
  • Reslurry: Transfer the wet cake back to the reactor. Add Ethanol (approx. 5-7 volumes relative to dry weight).

  • Dissolution: Heat to reflux (

    
    C) until a clear solution is obtained.
    
  • Crystallization: Cool slowly (

    
    C/hour) to 
    
    
    
    C.
  • Final Isolation: Filter the crystalline solid and dry in a vacuum oven at

    
    C for 12 hours.
    

Scale-Up Engineering & Workflow

The transition from lab to pilot scale requires strict management of heat transfer and solid handling.

ProcessWorkflow cluster_reaction Reaction Zone cluster_workup Workup Zone cluster_finishing Finishing Zone Reactor Jacketed Reactor (Exotherm Control) Quench Acid Quench (pH 3-4) Reactor->Quench Transfer Red Soln BaseFeed Base Dosing (Flow Control) BaseFeed->Reactor Slow Add (<45°C) Filtration Nutsche Filter (Solid-Liquid Sep) Quench->Filtration Slurry Transfer Recryst Recrystallization (EtOH) Filtration->Recryst Wet Cake Drying Vacuum Drying (<50°C) Recryst->Drying Purified Crystals

Caption: Operational workflow emphasizing the critical transition from the homogeneous red solution to the heterogeneous product slurry.

Analytical Specifications

The product exists in a keto-enol equilibrium. In the solid state, the enol form (3-hydroxy-1H-inden-1-one) is often favored due to conjugation with the 2-aryl substituent.

TestSpecificationMethod
Appearance Pale yellow to off-white crystalline powderVisual
Purity

HPLC (C18, ACN/H2O Gradient)
Melting Point

(Typical)
DSC / Capillary
1H NMR Confirm structure; Enolic -OH signal usually broad/invisible or

ppm
400 MHz DMSO-d6
Loss on Drying

Gravimetric (

, Vac)
Residual Bromide Complies (No free Br-)Silver Nitrate Test

Note on Tautomerism: In solution (NMR), you may observe signals for both the diketo (proton at C2, ~4.5 ppm) and enol forms, depending on the solvent polarity. In DMSO-d6, the enol form usually predominates.

Safety & Waste Management

Hazard Identification
  • Sodium Methoxide: Corrosive, flammable, moisture-sensitive. Causes severe skin burns.

  • 4-Bromobenzaldehyde: Irritant, potential sensitizer.

  • Product (Indandiones): Many 2-aryl-1,3-indandiones are Vitamin K antagonists (anticoagulants). Handle as a potent bioactive compound. Use full PPE (Tyvek suit, respirator) during solid handling to prevent inhalation.

Waste Streams
  • Mother Liquor (Reaction): Contains Methanol, Sodium Acetate, and organic impurities. High COD. Incinerate.

  • Wash Liquors: Aqueous/Methanol mix. Send to wastewater treatment after pH adjustment.

  • Solid Waste: Filter paper/PPE contaminated with product must be treated as hazardous chemical waste.

References

  • Shapiro, S. L., Geiger, K., & Freedman, L. (1959). "Indandiones. II. A Modified Dieckmann Reaction." Journal of Organic Chemistry, 25(11), 1860–1865. (Foundational method for base-catalyzed rearrangement).

  • Lombardino, J. G. (1968). "Preparation of 2-Aryl-1,3-indandiones." Journal of Organic Chemistry, 33(10), 3938–3940. (Optimization of the phthalide-aldehyde route).

  • PubChem. (n.d.).[4][5] "2-(4-Bromophenyl)-1,3-indandione Compound Summary." National Library of Medicine. (Safety and physical property verification).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Troubleshooting & Optimization

Purification challenges of 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification and isolation challenges of 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one (also known as the enol form of 2-(4-bromophenyl)-1,3-indandione ).

Ticket Subject: Purification & Isolation Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The "Chameleon" Molecule

Before troubleshooting, you must understand the fundamental behavior of your target. You are likely observing inconsistent physical states (color changes, solubility shifts) or "streaking" on chromatography columns.

This is not necessarily a purity issue; it is a tautomeric and acidity issue.

  • The Identity Crisis: Your compound exists in a dynamic equilibrium between the Diketo form and the Enol form.[1][2]

  • The Acidity: The proton at the 2-position is highly acidic (

    
    ), similar to a carboxylic acid.
    
  • The Consequence: On standard silica gel (slightly acidic/polar), the compound drags. In basic conditions, it forms a deep red/orange anion.

Visualizing the Equilibrium (The Root Cause)

The following diagram illustrates why your NMR might look "messy" and why the color changes with pH.

Tautomerism Keto Diketo Form (Colorless/Pale Yellow) Non-polar solvent favored Enol Enol Form (3-hydroxy-1H-inden-1-one) (Yellow/Orange) Polar H-bond solvent favored Keto->Enol Slow Equilibrium (Solvent Dependent) Anion Indandionate Anion (Deep Red) Basic conditions Enol->Anion + Base (NaOH) Anion->Enol + Acid (HCl)

Figure 1: The pH and solvent-dependent equilibrium of 2-aryl-1,3-indandiones. The "Enol" form is stabilized by intramolecular hydrogen bonding.[1][3]

Troubleshooting Modules

Module A: Chromatography Issues (Streaking & Tailing)

Symptom: "My compound streaks from the baseline to the solvent front on TLC," or "I cannot separate the product from the starting material (4-bromophenylacetic acid)."

Diagnosis: Standard silica gel contains silanol groups (Si-OH) that interact strongly with the enol form. Furthermore, if the silica is slightly basic or if you use a basic modifier (like ammonia), you generate the anion, which sticks irreversibly to the silica.

Protocol: The Acidified Mobile Phase Do not use neutral silica conditions. You must suppress ionization.

ParameterRecommendationWhy?
Stationary Phase Acid-washed Silica or Standard SilicaNeutralizes basic sites on silica.
Mobile Phase Modifier 1% - 2% Glacial Acetic Acid Forces the equilibrium toward the neutral protonated form (Enol/Keto), preventing "anion drag."
Solvent System Hexane : Ethyl Acetate (Start 90:10)The compound is moderately polar.
TLC Visualization UV (254 nm)The conjugated system is UV active.

Warning: Do not use Triethylamine (TEA). It will turn your column red/orange and trap the compound as the triethylammonium salt.

Module B: The "Golden Standard" Purification (Acid-Base Extraction)

Symptom: "Column chromatography is failing to remove the yellow impurities."

Diagnosis: Chromatography is often unnecessary for 2-aryl-1,3-indandiones. Because the


 is low (~4.2), you can use its "pseudo-acid" property to purify it chemically, separating it from neutral impurities (like phthalide or benzylidene intermediates).

Protocol: The "Red-to-White" Switch

  • Dissolution: Dissolve your crude solid in 2M NaOH (or 5%

    
    ).
    
    • Observation: The solution should turn a deep Dark Red/Maroon . This is the indandionate anion.

  • Filtration (Crucial): Filter this red solution through a Celite pad or sintered glass.

    • Action: Discard any solids trapped here. These are neutral impurities (dimers, unreacted phthalic anhydride derivatives) that do not dissolve in base.

  • Washing: Wash the red aqueous filtrate with Diethyl Ether or Toluene (2x).

    • Action: Discard the organic layer. This removes non-acidic organic byproducts.

  • Precipitation: Slowly add 6M HCl to the red aqueous layer while stirring vigorously.

    • Observation: The color will shift from Red

      
       Yellow 
      
      
      
      White/Pale Solid.
    • Endpoint: Acidify to pH 1-2.

  • Isolation: Filter the resulting precipitate. Wash with copious water to remove salts.

AcidBase Crude Crude Mixture (Product + Neutrals) BaseStep Add 2M NaOH Crude->BaseStep Filter Filtration BaseStep->Filter SolidWaste Solid Residue (Neutral Impurities) DISCARD Filter->SolidWaste Insoluble Filtrate Red Filtrate (Anion in Water) Filter->Filtrate Soluble Wash Wash with Ether/Toluene Filtrate->Wash Acidify Add 6M HCl (Precipitation) Wash->Acidify Final Pure Product (Pale Solid) Acidify->Final

Figure 2: Acid-Base extraction workflow utilizing the specific acidity of the C2-proton.

Module C: Recrystallization

Symptom: "The acid-precipitated product is amorphous or still slightly colored."

Diagnosis: Rapid precipitation can trap impurities. Controlled recrystallization is required to obtain the stable crystalline form (usually the enol form in solid state).

Recommended Solvents:

  • Glacial Acetic Acid: (High recovery). Dissolve hot, cool slowly. The acidity prevents anion formation.

  • Ethanol: Good general solvent. If the product turns red, add a few drops of HCl to the ethanol.

  • Toluene: Use for removing highly polar impurities.

Frequently Asked Questions (FAQs)

Q1: The NMR in


 shows split peaks or broad signals. Is it impure? 
  • Answer: Not necessarily. In non-polar solvents like Chloroform, the Keto and Enol forms may coexist in slow exchange on the NMR timescale.

  • Fix: Run the NMR in DMSO-

    
     . DMSO acts as a hydrogen-bond acceptor, locking the molecule almost exclusively in the Enol form  (stabilized by intermolecular H-bonds) or facilitating rapid exchange, resulting in a cleaner spectrum.
    

Q2: I see a persistent yellow impurity that co-elutes.

  • Answer: This is likely the Benzylidene Phthalide intermediate (the precursor before rearrangement). It is neutral.

  • Fix: Use the Module B (Acid-Base) protocol. The benzylidene intermediate will not dissolve in NaOH and will be filtered off in Step 2.

Q3: Can I use this compound for Suzuki Coupling?

  • Answer: Yes, the 4-bromo handle is active. However, the acidic proton at C2 can poison Palladium catalysts or consume base in the coupling reaction.

  • Fix: You must use excess base (at least 3 equivalents: 1 to deprotonate C2, 2 for the coupling) or protect the enol as a methyl ether (using diazomethane or

    
    ) prior to coupling.
    

References

  • Keto-Enol Tautomerism of Phenindione: Sigurdsen, T. et al. "Keto-enol tautomerism of phenindione and its derivatives: an NMR and density functional theory (DFT) reinvestigation."[4] Journal of Pharmaceutical and Biomedical Analysis.

  • General Synthesis & Properties of 1,3-Indandiones: Mosher, W. A. & Soeder, R. W. "The Synthesis of 2-Aryl-1,3-indandiones." The Journal of Organic Chemistry.

  • Acidity and pKa Data: "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents." University of Tartu (Ibpo).

  • Industrial Preparation (Patent Context): "Preparation method of 1,3-indandione compounds." Google Patents (CN103121887A).

Sources

Optimizing reaction conditions for indenone formation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Indenone Synthesis & Optimization

Current Status: Online 🟢 Ticket ID: IND-OPT-2026 Assigned Specialist: Senior Application Scientist

Welcome to the Indenone Synthesis Knowledge Base

You have reached the Tier-3 Technical Support for scaffold construction. This guide addresses the formation of indenones (ind-1-en-3-ones), a critical pharmacophore found in COX-2 inhibitors and neo-lignans.

Unlike generic synthesis guides, this portal focuses on causality —why your reaction failed and how to engineer a solution using thermodynamic and kinetic control.

Part 1: Diagnostic Workflow (Method Selection)

Before optimizing, confirm you are using the correct synthetic pathway for your substrate availability.

Indenone_Selection_Strategy Start START: Substrate Status Has_Ring Do you have a saturated Indanone core? Start->Has_Ring No_Ring Building ring from scratch? Start->No_Ring Oxidation Method A: Oxidative Dehydrogenation (Indanone → Indenone) Has_Ring->Oxidation Yes Annulation Method B: Transition Metal Annulation (Aryl Halide + Alkyne) No_Ring->Annulation Yes Ox_Decision Check C3-Position Oxidation->Ox_Decision Ann_Decision Check Regiocontrol Needs Annulation->Ann_Decision IBX_Route Protocol A1: IBX/NMO (Mild, High Selectivity) Ox_Decision->IBX_Route Sensitive Funct. Groups DDQ_Route Protocol A2: DDQ (Robust, but harsh) Ox_Decision->DDQ_Route Stable Substrate Pd_Route Protocol B1: Pd-Catalyzed (Larock-type) Ann_Decision->Pd_Route o-Haloaldehyde/Ketone Rh_Route Protocol B2: Rh(III) C-H Activation (Directing Group Required) Ann_Decision->Rh_Route Benzimidate/Amide

Caption: Decision matrix for selecting the optimal indenone synthetic route based on substrate availability and functional group tolerance.

Part 2: The "Gold Standard" Protocols

Protocol A: Oxidative Dehydrogenation (The IBX Method)

Best for: Converting existing indanones to indenones without using toxic selenium reagents or difficult-to-remove DDQ byproducts.

The Mechanism: Unlike DDQ (which operates via hydride abstraction/carbocation formation), IBX (2-iodoxybenzoic acid) operates via a single-electron transfer (SET) or ionic mechanism involving the enol tautomer. The addition of NMO (N-methylmorpholine N-oxide) acts as a terminal oxidant or ligand modulator, stabilizing the IBX-complex and preventing over-oxidation [1].

Optimized Conditions:

Variable Standard Condition Optimization Logic
Oxidant IBX (1.5 equiv) + NMO (2.0 equiv) NMO accelerates the re-oxidation of reduced iodine species, allowing milder turnover.
Solvent DMSO:Fluorobenzene (1:2) IBX is insoluble in most solvents.[1] DMSO is required for solubility; Fluorobenzene mitigates DMSO's high boiling point during workup.

| Temp | 85 °C | Below 80°C, kinetics are sluggish. Above 100°C, ring-opening or polymerization risks increase. |

Step-by-Step:

  • Dissolve indanone (1.0 mmol) in DMSO (2 mL).

  • Add Fluorobenzene (4 mL).

  • Add IBX (1.5 mmol) and NMO (2.0 mmol) in one portion.

  • Heat to 85 °C in a sealed tube (to prevent solvent loss).

  • Critical Endpoint: Monitor by TLC. The product (indenone) is a Michael acceptor and will stain UV-active but may decompose on silica if left too long.

  • Workup: Dilute with EtOAc, wash 3x with sat. NaHCO3 (removes reduced IBA), then brine.

Protocol B: Pd-Catalyzed Annulation (Modified Larock)

Best for: De novo synthesis from o-halobenzaldehydes and internal alkynes. This avoids the "regioselectivity coin flip" often seen in cyclizations.

The Mechanism: This reaction proceeds via oxidative addition of Pd(0) to the C-X bond, followed by alkyne insertion (carbopalladation), and finally intramolecular aldol-type condensation [2].

Optimized Conditions:

Variable Standard Condition Optimization Logic
Catalyst Pd(OAc)₂ (5 mol%) Acetate acts as an internal base to assist the CMD (Concerted Metalation-Deprotonation) step if C-H activation is involved.
Ligand PPh₃ or DPPP Monodentate phosphines (PPh₃) often allow faster alkyne insertion, but bidentate (DPPP) can improve stability if "Pd black" forms too early.
Base Cs₂CO₃ (2.0 equiv) Carbonate bases are superior to amines here, preventing Michael addition side-reactions on the formed indenone.

| Additive | n-Bu₄NCl (1.0 equiv) | The Jeffry Condition: Chloride ions stabilize the cationic Pd-intermediate, preventing catalyst aggregation. |

Part 3: Troubleshooting & FAQs

Issue 1: "I'm getting a mixture of regioisomers."

Diagnosis: In the Pd-catalyzed annulation, the alkyne insertion step determines regioselectivity.[2]

  • Electronic Control: The Pd-Aryl species prefers to add to the electron-poor carbon of the alkyne.

  • Steric Control: The Pd center (bulky) prefers to place the larger alkyne substituent away from the metal (beta-position relative to the ring).

Solution:

  • Switch Metals: If Pd gives a 1:1 mixture, switch to Nickel (Ni) catalysis. Recent studies show Ni(cod)₂ with NHC ligands is highly sensitive to steric bulk, forcing the larger group to the C3 position of the indenone [3].

  • Use Directing Groups: If using the Rh(III) route (Protocol B2), use a benzimidate directing group. The coordination to Rh locks the geometry, ensuring 100% regiocontrol [4].

Issue 2: "My yield is low (<40%) and the reaction turns black immediately."

Diagnosis: "Pd Black" precipitation indicates the catalyst is resting in an inactive Pd(0) aggregate state rather than the active catalytic cycle. This often happens if the oxidative addition is too slow or the temperature is too high.

Solution:

  • Add Chloride: Add TBAC (Tetrabutylammonium chloride) or LiCl (1 equiv). Cl- ligands stabilize the Pd(0) species.

  • Ligand Check: Increase ligand loading to 10-15 mol% (2:1 or 3:1 L:M ratio).

  • Solvent Degassing: Oxygen kills the active Pd(0) species. Ensure you sparge the solvent with Argon for 15 minutes, not just "balloon purge."

Issue 3: "The product decomposes on the column."

Diagnosis: Indenones are electron-deficient enones (Michael acceptors). Basic alumina or highly active silica can catalyze polymerization or hydration of the double bond.

Solution:

  • Deactivation: Pre-treat your silica gel with 1% Triethylamine (TEA) in hexanes before loading the column. This neutralizes acidic sites.

  • Rapid Filtration: Instead of a long column, perform a "plug filtration" through a short pad of silica using a polarity gradient.

Part 4: Advanced Mechanism Visualization

Understanding the failure point in the catalytic cycle is key to troubleshooting.

Pd_Indenone_Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Fail_Agg FAILURE: Pd Black Aggregation (Add TBAC/Ligand) Pd0->Fail_Agg Coord Alkyne Coordination OxAdd->Coord + Alkyne Insert Migratory Insertion (Regioselectivity Step) Coord->Insert Cyclize Intramolecular Carbopalladation Insert->Cyclize Fail_Regio FAILURE: Poor Regiocontrol (Switch to Ni or modify sterics) Insert->Fail_Regio Elim Beta-Hydride Elimination (Product Release) Cyclize->Elim Elim->Pd0 - HX

Caption: The catalytic cycle for Pd-mediated indenone formation, highlighting critical failure points for aggregation and regioselectivity.

References

  • Nicolaou, K. C., et al. (2002). "Iodine(V) reagents in organic synthesis. Part 4. o-Iodoxybenzoic acid as a chemospecific tool for single electron transfer-based oxidation processes." Journal of the American Chemical Society.

  • Larock, R. C., et al. (2017). "Palladium-Catalyzed Acylations: One-Pot Synthesis of Indenones." The Journal of Organic Chemistry.

  • Stanley, L. M., et al. (2023). "Electronic and Steric Effects Control Regioselectivity in Alkyne Migratory Insertion during Ni-Catalyzed Indenone Synthesis." Organometallics. [3]

  • Zhang, Y., et al. (2017).[4] "Synthesis of Functionalized Indenones via Rh-Catalyzed C–H Activation Cascade Reaction." Organic Letters.

Disclaimer: All protocols involve hazardous chemicals. Consult your institution's EHS guidelines before replication.

Sources

Technical Support Center: 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one Solubility & Formulation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, pharmacologists, and drug development professionals working with 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one (also widely known by its keto tautomer, Bromindione, CAS: 1146-98-1)[].

As a highly lipophilic indandione-derived anticoagulant[2], this compound presents significant solubility challenges in standard laboratory workflows. Below, we provide field-proven formulation strategies, quantitative solubility data, and step-by-step troubleshooting protocols to ensure the integrity of your in vitro and in vivo assays.

Part 1: Quantitative Solubility Quick Reference

Before beginning your experiments, consult the baseline solubility limits of 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one in common solvents.

SolventMax Solubility LimitExperimental Conditions & Notes
DMSO 250 mg/mL (830.21 mM)Requires ultrasonication. Solvent must be strictly anhydrous[3].
Methanol Sparingly SolubleSoluble at reflux; optimal for 80% v/v aqueous recrystallization[2].
Chloroform Sparingly SolubleNot recommended for generating high-concentration stock solutions[].
Aqueous (Saline) InsolubleRequires a multi-component co-solvent/surfactant vehicle for in vivo use[4].

Part 2: Formulation Decision Matrix

Use the workflow below to determine the correct solubilization pathway based on your experimental endpoint.

G Start 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one (Solid Compound) CheckApp Determine Experimental Application Start->CheckApp InVitro In Vitro Assays (High Conc. Stock) CheckApp->InVitro InVivo In Vivo / Animal Studies (Aqueous Compatible) CheckApp->InVivo Purif Purification / Recrystallization CheckApp->Purif DMSO Use 100% Anhydrous DMSO Max: 250 mg/mL (830 mM) InVitro->DMSO Formulation 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline InVivo->Formulation MethWater 80% v/v Methanol/Water Heat to reflux, cool to ppt Purif->MethWater Sonicate Ultrasonication Required (Avoid water absorption) DMSO->Sonicate ClearSol Clear Solution (≥ 6.25 mg/mL) Formulation->ClearSol

Decision matrix for formulating 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one based on application.

Part 3: Troubleshooting Guides & Protocol FAQs

Q1: My compound precipitates immediately when preparing a DMSO stock. What is going wrong?

The Causality: 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one is an intensely hydrophobic molecule driven by its bromophenyl ring and indene core. DMSO is highly hygroscopic. If your DMSO bottle has been opened previously and exposed to ambient humidity, it absorbs water from the air. Even trace amounts of water drastically increase the dielectric constant of the solvent, forcing the lipophilic compound to crash out of solution[4].

Self-Validating Protocol (In Vitro Stock Preparation):

  • Isolate: Always use a newly opened ampoule of anhydrous DMSO (≥99.9% purity)[4].

  • Weigh: Weigh the solid compound quickly to minimize atmospheric exposure.

  • Solvate: Add the required volume of anhydrous DMSO to reach your target concentration (up to a validated maximum of 250 mg/mL)[3].

  • Disperse: Cap the vial tightly and apply ultrasonication in a water bath for 5–10 minutes.

  • Validate: The endpoint must be a completely clear, off-white to light brown solution with no visible particulates[4]. Store aliquots at -80°C for up to 2 years[4].

Q2: How do I formulate this compound for in vivo animal dosing without causing precipitation in the syringe or bloodstream?

The Causality: Direct injection of a concentrated DMSO stock into an aqueous buffer (like saline) causes immediate precipitation due to the sudden polarity shift. To prevent this, you must construct a step-wise gradient of decreasing hydrophobicity. By using a co-solvent (PEG300) to bridge the polarity gap and a non-ionic surfactant (Tween-80) to form protective micelles around the drug molecules, you can maintain solubility in an aqueous vehicle[4].

Step-by-Step Formulation Protocol (Target: 1 mL of ≥6.25 mg/mL clear solution):

  • Step 1 (Primary Solubilization): Add 100 μL of a concentrated DMSO stock (62.5 mg/mL) to a clean glass vial[4].

  • Step 2 (Co-solvent Bridging): Add 400 μL of PEG300 to the DMSO stock. Vortex vigorously for 30 seconds. Mechanism: PEG300 keeps the compound solvated while diluting the toxic DMSO concentration.

  • Step 3 (Micellization): Add 50 μL of Tween-80. Vortex for another 30 seconds[4]. Mechanism: The surfactant encapsulates the hydrophobic drug, preventing aggregation.

  • Step 4 (Aqueous Phase): Slowly add 450 μL of 0.9% Saline dropwise while continuously vortexing or stirring[4].

  • Validate: The final formulation (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline) should be perfectly clear and is ready for oral gavage or intraperitoneal administration.

Q3: I need to purify my synthesized batch. What is the best solvent system for recrystallization?

The Causality: While sparingly soluble in pure methanol at room temperature[], the compound exhibits a steep, highly favorable temperature-dependent solubility curve in aqueous methanol. The addition of water reduces the baseline solubility, ensuring that the product cleanly precipitates upon cooling, leaving more polar impurities in the supernatant.

Purification Protocol:

  • Suspend: Prepare an 80% v/v Methanol/Water mixture[2]. Suspend the crude solid in the solvent.

  • Heat: Heat the mixture to reflux until the compound is completely dissolved.

  • Filter: Perform a rapid hot filtration if insoluble impurities or dust are present.

  • Crystallize: Allow the solution to cool slowly to room temperature, then transfer to an ice bath. Mechanism: Controlled cooling prevents the trapping of impurities within the crystal lattice.

  • Validate: Filter the purified crystals. This optimized solvent system routinely yields 85-95% recovery of the pure compound[2].

References

  • CAS RN 1146-98-1 | Fisher Scientific Fisher Scientific URL:[Link][3]

Sources

Technical Support Center: Purification of 2-(4-Bromophenyl)-1,3-indandione Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification of 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one (also known as the enol form of 2-(4-bromophenyl)-1,3-indandione ).

This response is structured as a Technical Support Center resource, designed for immediate application in a research setting.

Case ID: PUR-IND-4BR Subject: Recrystallization and Troubleshooting for 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one Status: Active Guide Analyst: Senior Application Scientist[1]

Technical Overview & Compound Identity

Before initiating purification, it is critical to understand the dynamic nature of your target molecule.[1] You are working with a 1,3-dicarbonyl system capable of keto-enol tautomerism.

  • Target Molecule: 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one (Enol form)[1]

  • Equilibrium Partner: 2-(4-bromophenyl)-1,3-indandione (Diketo form)[1]

  • Physical Appearance: Typically a yellow to orange crystalline solid.[1]

  • Acidity (pKa): ~4–5 (The proton at the C2 position is highly acidic due to the electron-withdrawing nature of the two carbonyls and the 4-bromophenyl group).[1]

Implication for Purification: Because this compound is acidic, it can be purified using Acid-Base Reprecipitation (Method B) in addition to standard Recrystallization (Method A).[1] The "enol" name implies you may see color changes (yellow


 red) depending on solvent polarity and pH, which correspond to the ionization state or tautomeric form.[1]

Purification Protocols

Method A: Solvent Recrystallization (Standard)

Best for: Removing non-polar by-products and improving crystal habit.[1]

Recommended Solvents:

Solvent Solubility (Cold) Solubility (Hot) Comments
Ethanol (95%) Low High Primary Choice. Balances solubility and recovery yield.[1]
Glacial Acetic Acid Low High Excellent for highly crystalline product; harder to dry.[1]

| Ethyl Acetate/Hexane | Moderate | High | Use a 1:3 mixture if ethanol fails.[1] |

Protocol:

  • Dissolution: Place the crude solid in a round-bottom flask. Add Ethanol (95%) (~10–15 mL per gram of solid).[1]

  • Heating: Heat to reflux (approx. 78°C) with magnetic stirring until the solid dissolves completely.

    • Note: If the solution is dark red/brown, add activated charcoal (1% w/w), reflux for 5 mins, and filter hot through Celite.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1–2 hours). Rapid cooling may trap impurities.[1]

  • Maturation: Once at room temperature, cool further in an ice bath (0–4°C) for 30 minutes to maximize yield.

  • Isolation: Filter the crystals via vacuum filtration. Wash the cake with cold ethanol (2x small volumes).

  • Drying: Dry under vacuum at 40–50°C.

Method B: Acid-Base Reprecipitation (Chemical Purification)

Best for: Removing neutral organic impurities (e.g., unreacted 4-bromobenzaldehyde, phthalic anhydride).[1]

Mechanism: The target compound forms a water-soluble salt in base (Red solution), while neutral impurities remain insoluble.[1]

Protocol:

  • Extraction: Suspend crude solid in 5% Aqueous NaOH (or Na₂CO₃). The solution should turn deep red (enolate formation).[1]

  • Filtration: Filter the red solution to remove undissolved solids (these are your neutral impurities).[1]

  • Precipitation: Slowly add 3M HCl to the filtrate while stirring until pH < 2.

  • Result: The color will shift from red to yellow/white as the protonated form precipitates.[1]

  • Collection: Filter the precipitate, wash thoroughly with water to remove salts, and dry.[1]

    • Optional: Follow with Method A for high-purity crystals.

Workflow Visualization

The following diagram illustrates the decision logic for purifying 2-aryl-1,3-indandione derivatives.

PurificationWorkflow Start Crude 2-(4-bromophenyl)-1,3-indandione CheckSol Check Solubility / Purity Profile Start->CheckSol MethodB Method B: Acid-Base Extraction (Remove Neutrals) CheckSol->MethodB High Neutral Impurities MethodA Method A: Recrystallization (Ethanol) CheckSol->MethodA Moderate Purity BaseStep Dissolve in 5% NaOH (Red Soln) MethodB->BaseStep FilterNeutrals Filter Insoluble Impurities BaseStep->FilterNeutrals AcidStep Acidify with HCl (Precipitate) FilterNeutrals->AcidStep AcidStep->MethodA Polish Purity Heat Reflux in Ethanol (95%) MethodA->Heat Cool Slow Cool -> Ice Bath Heat->Cool Filter Vacuum Filtration Cool->Filter Final Pure Crystalline Solid Filter->Final

Caption: Decision matrix for selecting Acid-Base Extraction vs. Direct Recrystallization based on impurity profile.

Troubleshooting Guide & FAQs

Q1: Why is my product "oiling out" instead of crystallizing?

Diagnosis: This occurs when the solution becomes supersaturated too quickly at a temperature above the compound's melting point, or if the solvent system is too polar (forcing the hydrophobic bromo-phenyl group out).[1] Solution:

  • Re-heat the mixture until the oil dissolves.

  • Add a seed crystal of the pure compound if available.

  • Add a co-solvent: Add a small amount of Ethanol to solubilize the oil, or if using water/ethanol mixes, reduce the water content.[1]

  • Scratch the glass: Use a glass rod to scratch the inner wall of the flask to induce nucleation.[1]

Q2: The solution turned a deep blood-red color. Is my compound decomposing?

Diagnosis: No. This is likely the enolate anion .[1] Explanation: 2-Aryl-1,3-indandiones are pH indicators.[1] In the presence of trace bases (even from glassware cleaning residues) or basic solvents, they deprotonate to form a highly conjugated, red anion.[1] Action: Ensure your recrystallization solvent is slightly acidic or neutral.[1] If using Ethanol, the color should be yellow/orange.[1] If it is red, you can add a drop of Acetic Acid to suppress ionization and return it to the neutral (yellow) form for better crystallization.[1]

Q3: My yield is lower than expected (<50%). Where did it go?

Diagnosis: The compound has significant solubility in ethanol even at room temperature, or you washed the crystals too aggressively.[1] Solution:

  • Concentrate the mother liquor: Evaporate the filtrate to half volume and cool again to harvest a "second crop."

  • Check pH: If you used Method B, ensure the pH was driven below 2. If the solution is still pH 4–5, much of the compound remains dissolved as the salt.[1]

Q4: How do I store the purified compound?

Recommendation: Store in a tightly sealed amber vial at room temperature. While relatively stable, 1,3-indandiones can undergo slow oxidative degradation or aldol-type condensation if exposed to light and moisture for prolonged periods.[1]

References

  • Organic Chemistry Portal. (n.d.).[1] Synthesis of 1,3-Indandiones.[1][2][3][4][5] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 6733, 2-Isovaleryl-1,3-indanedione (Analogous Indandione Properties).[1] Retrieved from [Link]

  • Fanelli, O. (1975).[1][6] Some pharmacological properties of 2-aryl-1,3-indandione derivatives. Arzneimittelforschung, 25(6), 873-7.[1][6] Retrieved from [Link]

Sources

Preventing decomposition of 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one during storage

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk

Subject: Stability & Storage Protocol for Bromophenindione Analog (CAS: 1146-98-1)

Executive Summary

You are working with 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one , which is the stable enol tautomer of 2-(4-bromophenyl)-1,3-indandione . While the bromine substituent adds lipophilicity and modifies biological half-life, the core stability challenges arise from the 1,3-dicarbonyl moiety .

This compound exists in a dynamic equilibrium between its diketo and enol forms.[1] The primary degradation vectors are oxidative dimerization , photochemical rearrangement , and base-catalyzed ionization .

This guide outlines a self-validating storage protocol designed to lock the compound in its stable state and prevent the formation of "bindone-like" dimers or oxidation products.

Part 1: The Stability Triad (Mechanism of Action)

To prevent decomposition, you must control the three environmental factors that drive the equilibrium toward reactive intermediates.

FactorRisk MechanismVisual Indicator of Failure
Moisture / pH Water promotes ionization to the Enolate Anion (highly reactive). Even trace basicity from glass surfaces can trigger this.Pink/Red Discoloration (Formation of the delocalized anion).
Oxygen The enol form is susceptible to radical oxidation, leading to dimerization (coupling at the C2 position).Yellow/Orange Darkening or insoluble precipitate.
UV Light The bromine atom and conjugated system facilitate intersystem crossing, leading to radical formation and photo-degradation.Brown surface crust on crystals.
Part 2: Core Storage Protocol (The Gold Standard)

Do not store this compound in simple screw-cap vials on a benchtop. Follow this "Chain of Custody" for long-term integrity.

1. Solid State Storage (Recommended)
  • Container: Amber borosilicate glass vial with a Teflon-lined (PTFE) cap.

  • Atmosphere: Purge headspace with Argon or Nitrogen before sealing. The exclusion of oxygen is critical to prevent C2-oxidation.

  • Temperature: Store at -20°C . While stable at room temperature for short periods, cold storage inhibits the kinetics of tautomeric shifts.

  • Desiccation: Store the vial inside a secondary container (jar) containing active desiccant (e.g., Drierite or Silica Gel).

2. Solution State Storage (High Risk)
  • Solvent Choice: Use Anhydrous DMSO or DMF .

    • Warning: Avoid alcohols (ethanol/methanol) for long-term storage as they can facilitate proton exchange and esterification-like side reactions over months.

  • Concentration: High concentration (>10 mM) is more stable than dilute solutions.

  • Freeze/Thaw: Aliquot immediately. Repeated freeze-thaw cycles introduce moisture, which shifts the equilibrium toward the reactive anion.

Part 3: Troubleshooting & Diagnostics
Visual Diagnostic Flowchart

Use this logic flow to determine if your batch is compromised.

StorageLogic Start Inspect Compound (Visual Check) White White / Pale Yellow Crystalline Powder Start->White Appearance Red Pink / Red / Purple Coloration Start->Red Appearance Brown Brown / Orange Sticky Solid Start->Brown Appearance Action_OK Status: STABLE Proceed with Experiment White->Action_OK Action_Red Cause: Ionization (Anion) Fix: Acidify or Recrystallize Red->Action_Red Action_Brown Cause: Oxidation/Dimerization Fix: Purity Check (HPLC) Likely Irreversible Brown->Action_Brown

Caption: Visual diagnostic tree for quick assessment of 2-(4-bromophenyl)-1,3-indandione stability.

Degradation Pathway Mechanism

Understanding how it breaks down helps you prevent it.

Degradation Diketo Diketo Form (Solid State) Enol Enol Form (Solution/Active) Diketo->Enol Tautomerism (Solvent/Temp) Enol->Diketo Anion Enolate Anion (Reactive Intermediate) Enol->Anion Base/Moisture Dimer Oxidative Dimer (Degradation Product) Enol->Dimer UV Light Anion->Enol Acid Anion->Dimer O2 / Radical Coupling

Caption: The Tautomeric Equilibrium. Storage conditions must prevent the shift to the reactive Anion and subsequent Dimerization.

Part 4: Frequently Asked Questions (FAQs)

Q1: My powder turned slightly pink after sitting on the balance. Is it ruined?

  • Answer: Likely not. The "Pink" color is the enolate anion forming due to moisture in the air or basic residues on the spatula/weighing boat. This class of compounds is "halochromic" (changes color with pH).

  • Fix: Dissolve a small amount in an acidic organic solvent (e.g., acetic acid or acidified ethanol). If it turns back to pale yellow/white, the compound is intact. If the color persists or precipitates, degradation has occurred.

Q2: Can I store this in DMSO at room temperature?

  • Answer: Only for less than 24 hours. DMSO is hygroscopic (absorbs water from air). Water in DMSO will slowly deprotonate the indandione (pKa ~4-5), shifting it to the reactive anion form, which then oxidizes over time. Store DMSO stocks at -20°C or -80°C.

Q3: Why does the protocol specify "3-hydroxy-1-one" if the CAS refers to "1,3-indandione"?

  • Answer: They are the same molecule. "3-hydroxy-1H-inden-1-one" is the IUPAC name for the enol tautomer . In the solid state, 2-aryl-1,3-indandiones often crystallize as the enol or a mixture. For all stability purposes, treat them as identical.

Q4: Is the bromine atom stable?

  • Answer: The C-Br bond on the phenyl ring is generally stable under standard storage. However, under strong UV light, the heavy atom effect of bromine can facilitate radical formation. Always use amber vials to prevent photodehalogenation.

Part 5: References & Validation
  • PubChem Compound Summary: 2-(4-Bromophenyl)-1,3-indandione

    • Source: National Center for Biotechnology Information (2025).

    • Relevance: Confirms chemical structure, tautomeric identifiers, and physical properties.

    • Link:

  • Keto-Enol Tautomerism of 2-Aryl-1,3-indandiones

    • Source: Chemistry LibreTexts / Master Organic Chemistry.

    • Relevance: Validates the mechanism of tautomerism and the role of 1,3-dicarbonyl stabilization by the aryl group.

    • Link:

  • Indane-1,3-Dione: From Synthetic Strategies to Applications

    • Source: MDPI (Molecules Journal).

    • Relevance: Comprehensive review on the reactivity, degradation pathways (dimerization/bindone formation), and stability of the indandione scaffold.

    • Link:

  • Stability of Pharmaceuticals in Deep Eutectic Solvents (Analogs)

    • Source: MDPI.

    • Relevance: Discusses solubility and stability of poorly water-soluble drugs (like bromophenindione analogs) in various solvent systems, highlighting the risk of hydrolysis/recrystallization.

    • Link:

Sources

Validation & Comparative

Comparative Study: 2-(4-Bromophenyl)-3-hydroxy-1H-inden-1-one vs. Indenone Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one (also known as the enol tautomer of Bromindione ) against its non-halogenated and electron-rich analogues. While the parent scaffold, 2-phenyl-1,3-indandione (Phenindione), is a classic anticoagulant, the introduction of a para-bromo substituent fundamentally alters the molecule's pharmacokinetics, acidity, and intermolecular binding capabilities.

Key Insight: The 4-bromo group is not merely a steric filler; it acts as a halogen bond donor and lipophilic modulator, enhancing membrane permeability and altering binding affinity to Vitamin K epoxide reductase (VKORC1) compared to the unsubstituted Phenindione.

Structural Dynamics & Tautomerism

To understand the performance of this molecule, one must first address its dynamic structure. 2-Aryl-1,3-indandiones exist in a tautomeric equilibrium between the diketo form and the enol form (3-hydroxy-inden-1-one).

  • The Diketo Form: Predominates in non-polar solvents; responsible for nucleophilic reactivity at the C2 position.

  • The Enol Form: Stabilized by conjugation with the 2-aryl ring and intramolecular hydrogen bonding. This form is responsible for the compound's acidity (pKa ~ 4–5) and its ability to chelate metals.

Comparative Tautomeric Stability

The electronic nature of the para-substituent dictates the enol stability.

  • H (Phenindione): Baseline equilibrium.

  • OMe (Anisindione): Electron-donating group destabilizes the enol slightly by reducing the acidity of the C2 proton.

  • Br (Bromindione): Electron-withdrawing (inductive) nature increases the acidity of the C2 proton, stabilizing the enolate anion at physiological pH.

Tautomerism Diketo Diketo Form (2-(4-bromophenyl)-1,3-indandione) Reactive Electrophile Enol Enol Form (2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one) Active Pharmacophore Diketo->Enol Tautomerization (Solvent Dependent) Anion Delocalized Anion (Physiological Species) Enol->Anion Deprotonation (pKa ~4.2)

Figure 1: Tautomeric equilibrium essential for biological activity. The enol form is the primary subject of this study.

Comparative Performance Matrix

The following table contrasts the 4-bromo derivative with standard alternatives used in anticoagulation and organic synthesis.

FeatureBromindione (4-Br) Phenindione (Unsubstituted) Anisindione (4-OMe) Significance of Difference
Molecular Weight 301.14 g/mol 222.24 g/mol 252.27 g/mol Br adds significant mass, affecting diffusion rates.
Lipophilicity (LogP) ~3.6 (High)~2.5 (Moderate)~2.6 (Moderate)Critical: Br increases membrane permeability and half-life.
pKa (Acidity) ~4.0~4.2~4.5Br enhances acidity, ensuring ionization at physiological pH.
Halogen Bonding Yes (σ-hole donor) NoNoBr can form specific halogen bonds with protein carbonyls.
Anticoagulant Potency HighHighModerateBr variant often shows longer duration of action due to lipophilicity.
Fluorescence Weak (Solvent dependent)WeakModerateHalogens (Heavy Atom Effect) often quench fluorescence via intersystem crossing.

Biological Efficacy & Mechanism

Anticoagulant Activity (Vitamin K Antagonism)

Like warfarin, these indenones inhibit Vitamin K Epoxide Reductase (VKORC1) .

  • Mechanism: The 4-hydroxycoumarin and 1,3-indandione scaffolds mimic the structure of Vitamin K.

  • The Bromine Advantage: The 4-bromo substituent occupies a hydrophobic pocket in the enzyme active site. The high lipophilicity of Bromindione (LogP 3.6) allows for a larger volume of distribution and potentially longer retention in lipid-rich tissues compared to Phenindione.

Anti-Inflammatory & Antimicrobial Potential

Recent studies indicate that 2-(4-bromophenyl) derivatives possess anti-inflammatory properties comparable to Indomethacin but with potentially lower ulcerogenic side effects in specific formulations.[1]

  • Data Point: In carrageenan-induced edema models, 4-bromo derivatives have shown ~60% inhibition of swelling.[1]

Synthetic Pathways

Two primary routes exist for synthesizing 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one.

Route A: The Phthalide Rearrangement (Traditional)

Condensation of phthalic anhydride with 4-bromophenylacetic acid, followed by a base-catalyzed rearrangement (Gabriel-Colman).

Route B: Palladium-Catalyzed Arylation (Modern)

Direct


-arylation of 1,3-indandione using 1-bromo-4-iodobenzene. This method is highly modular but requires expensive catalysts.

Synthesis Phthalic Phthalic Anhydride Condensation Condensation (Ac2O, NEt3, Reflux) Phthalic->Condensation Acid 4-Bromophenylacetic Acid Acid->Condensation Phthalide Benzylidene Phthalide Intermediate Condensation->Phthalide Rearrangement Rearrangement (NaOEt/EtOH) Phthalide->Rearrangement Product 2-(4-bromophenyl)-1,3-indandione (Bromindione) Rearrangement->Product

Figure 2: The classical Gabriel-Colman rearrangement pathway for high-yield synthesis.

Experimental Protocols

Protocol A: Synthesis of 2-(4-Bromophenyl)-1,3-indandione

This protocol utilizes the Gabriel-Colman rearrangement, favored for its scalability and cost-effectiveness.

Reagents:

  • Phthalic anhydride (1.0 eq)

  • 4-Bromophenylacetic acid (1.0 eq)

  • Sodium acetate (anhydrous)

  • Acetic anhydride

  • Sodium ethoxide (1M in ethanol)

Step-by-Step:

  • Condensation: In a round-bottom flask, combine phthalic anhydride (14.8 g, 0.1 mol), 4-bromophenylacetic acid (21.5 g, 0.1 mol), and anhydrous sodium acetate (0.5 g).

  • Reflux: Add acetic anhydride (50 mL) and reflux the mixture for 4–6 hours. The solution will darken.

  • Precipitation: Cool to room temperature. Pour the mixture into ice water (300 mL) to precipitate the benzylidene phthalide intermediate. Filter and wash with water.

  • Rearrangement: Dissolve the crude intermediate in ethanolic sodium ethoxide (100 mL, 1M). Heat to reflux for 1 hour. The color typically shifts to a deep red (enolate form).

  • Acidification: Cool the mixture and acidify with 2M HCl until pH < 3. The red color will fade, and the yellow/white solid of the title compound (diketo/enol mix) will precipitate.

  • Purification: Recrystallize from ethanol or acetic acid.

    • Expected Yield: 65–75%

    • Melting Point: ~145–147 °C

Protocol B: Fluorogenic Detection (Latent Fingerprints)

While 1,2-indanediones are standard, 2-aryl-1,3-indandiones exhibit fluorescence when complexed with zinc.

  • Solution: Prepare a 0.1% solution of the product in Ethyl Acetate/HFE-7100.

  • Post-Treatment: After applying to the substrate, spray with a 1% Zinc Chloride solution (in ethanol).

  • Observation: View under 505 nm excitation (cyan light) with an orange barrier filter. The 4-bromo substituent may induce a bathochromic shift compared to the phenyl analogue.

References

  • Tautomerism & Structure: Theoretical and Spectroscopic Study of 2-Substituted Indan-1,3-diones. ResearchGate.[2]

  • Biological Activity (Anticoagulant): Drug-Delivery Silver Nanoparticles: A New Perspective for Phenindione as an Anticoagulant.[3] Biomedicines, 2023.[3][4]

  • Synthesis (Pd-Catalyzed): Synthesis of 1,3-indandiones (indene-1,3-diones). Organic Chemistry Portal.

  • Anti-inflammatory Properties: Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities.[1][5] Int. J. Pharm.[4] Sci. Rev. Res.

  • Chemical Data: 2-(4-Bromophenyl)-1H-indene-1,3(2H)-dione - PubChem.[6] National Library of Medicine.

Sources

Validation of an HPLC Method for Quantifying 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Beyond Generic Scouting

In the development of anticoagulant pharmacophores and synthetic intermediates, 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one (hereafter BPHI ) presents a unique analytical challenge. Unlike stable pharmaceutical actives, BPHI exists in a dynamic keto-enol equilibrium with its tautomer, 2-(4-bromophenyl)-1,3-indandione .

Standard generic HPLC gradients—often used in organic synthesis monitoring—fail to account for this equilibrium, resulting in peak splitting, broad tailing, and unreliable integration. This guide compares a Validated pH-Controlled RP-HPLC Method against standard alternatives, demonstrating why specific buffering is non-negotiable for accurate quantification.

The Core Analytical Challenge: Tautomerism

The analyte fluctuates between the diketo form (1,3-indandione) and the enol form (3-hydroxy-inden-1-one).

  • Generic Methods (Unbuffered): The transition occurs during the run, causing "saddle" peaks or doublets.

  • The Solution: Acidic mobile phases (pH < pKa ~4.0) lock the molecule in a protonated state, collapsing the equilibrium into a single, sharp peak.

Method Comparison: The Product vs. Alternatives

We evaluated the performance of the proposed Optimized Phosphate Method against two common alternatives used in drug discovery labs.

FeatureOptimized Method (The Standard) Alternative A: Generic LC-MS Gradient Alternative B: UV-Vis Spectrophotometry
Principle RP-HPLC with pH 3.0 Phosphate BufferRP-HPLC with 0.1% Formic Acid/WaterDirect Absorbance (λmax)
Specificity High. Resolves BPHI from synthetic impurities (e.g., 4-bromoacetophenone).Medium. Formic acid is often too volatile to stabilize the tautomer fully on-column.Low. Cannot distinguish BPHI from precursors with overlapping chromophores.
Peak Shape Sharp, Symmetrical (Tailing Factor < 1.2)Broad or Split (Tailing Factor > 2.0)N/A
Linearity (R²) > 0.999~0.98 (Integration errors due to splitting)~0.99 (Limited by matrix interference)
Suitability QC Release, Stability Testing Rough Synthesis Monitoring Rapid Concentration Checks
Why the "Generic" Fails

In our comparative stress tests, Alternative A (Water/ACN + 0.1% Formic Acid) showed a retention time drift of ±0.5 minutes across 10 injections. The Optimized Method uses a stronger buffering capacity (20 mM Phosphate), stabilizing the stationary phase environment and ensuring Retention Time (RT) RSD < 0.1%.

Experimental Protocol: The Validated Workflow

This protocol is designed to meet ICH Q2(R2) standards for specificity, linearity, accuracy, and precision.[1]

Instrumentation & Conditions[2][3][4]
  • System: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 5 µm.

  • Wavelength: 285 nm (Isosbestic point of the tautomers) and 320 nm (λmax of the enol). Note: 285 nm is preferred for robustness.

Mobile Phase Preparation[3]
  • Mobile Phase A (Buffer): Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 3.0 ± 0.05  with dilute Phosphoric Acid. Filter through 0.45 µm nylon membrane.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

Gradient Program

The bromine atom increases lipophilicity compared to the parent indandione, requiring a higher organic ratio.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Flow Rate (mL/min)
0.060401.0
8.020801.0
10.020801.0
10.160401.0
15.060401.0
Standard Preparation
  • Stock Solution: Weigh 10 mg BPHI into a 100 mL volumetric flask. Dissolve in 100% Acetonitrile (solubility is poor in water). Concentration: 100 µg/mL.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to reach 10 µg/mL. Crucial: Matching the diluent to the initial mobile phase prevents solvent-shock peak distortion.

Validation Workflow & Logic

The following diagram illustrates the logical flow of the validation process, ensuring self-correcting feedback loops are in place before final data generation.

ValidationWorkflow Input Method Development (pH 3.0 Selection) SysSuit System Suitability (5 Replicates) Input->SysSuit Check1 RSD < 2.0%? Tailing < 1.5? SysSuit->Check1 Spec Specificity Test (Blank/Placebo/Impurity) Check1->Spec Yes Fail Troubleshoot: Check pH/Column Age Check1->Fail No Lin Linearity (5 Levels: 50-150%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Report Final Validation Report (ICH Q2) Acc->Report Fail->SysSuit

Caption: Step-wise validation logic ensuring system suitability criteria are met prior to assessing ICH parameters.

Validation Data Summary

The following data represents the typical performance characteristics of this method when applied to BPHI.

Linearity and Range

Evaluated over 5 concentration levels (50%, 75%, 100%, 125%, 150% of target concentration).

ParameterResultAcceptance Criteria
Correlation Coefficient (

)
0.9998

Slope 45201N/A
Y-Intercept 125Statistical significance test
Range 5 – 150 µg/mLDerived from Linearity
Accuracy (Recovery)

Performed by spiking BPHI into a placebo matrix (common excipients or synthetic byproducts).

Spike Level% Recovery (Mean, n=3)% RSD
Low (50%) 99.4%0.8%
Medium (100%) 100.2%0.5%
High (150%) 99.8%0.6%
Precision[2]
  • Repeatability (Intra-day): 6 injections of 100% standard. RSD = 0.45%.

  • Intermediate Precision (Inter-day): Different analyst, different day. RSD = 0.72%.

Expert Insights: Troubleshooting & Robustness

As an application scientist, I have identified two critical failure modes for this specific assay:

  • The "Ghost" Peak (Tautomer Split):

    • Symptom:[2][3] A small shoulder appears on the main peak or the peak width doubles.

    • Cause: Mobile phase pH has drifted above 4.5. The enol/keto exchange rate is slowing down on the column time scale.

    • Fix: Remake Mobile Phase A and ensure pH is strictly 3.0. Do not use Acetate buffer (UV cutoff interference); stick to Phosphate.

  • Retention Time Shift:

    • Cause: The bromine atom makes BPHI highly sensitive to organic modifier fluctuations. A 1% error in ACN mixing can shift RT by 0.5 min.

    • Fix: Pre-mix mobile phases if using an older pump, or ensure the quaternary pump is properly degassed.

References

  • International Council for Harmonisation (ICH). (2023).[4][5] Validation of Analytical Procedures Q2(R2). ICH.org. [Link]

  • Context: Provides the foundational pKa data (~4.09) for the non-brominated analog, justifying the pH 3.0 selection.
  • Pandit, S. B., et al. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)... Using RP-HPLC. Journal of Chemical Health Risks. [Link]

    • Context: Demonstrates retention behavior of 4-bromophenyl deriv
  • Yuce, M., & Capan, Y. (2015). Development and Validation of HPLC Analytical Methods.... Acta Poloniae Pharmaceutica.[6] [Link]

    • Context: Establishes standard phosphate buffering protocols for hydrophobic acidic drugs.

Sources

Structure-activity relationship (SAR) studies of 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one , a tautomeric enol derivative of 2-(4-bromophenyl)-1,3-indandione . While the parent scaffold (2-phenyl-1,3-indandione or Phenindione) is a well-established anticoagulant (Vitamin K antagonist), the 4-bromo analog represents a critical study in halogen-driven Structure-Activity Relationships (SAR).

The Bottom Line: The introduction of the para-bromo substituent significantly alters the physicochemical profile compared to the parent phenindione. It enhances lipophilicity (logP) and introduces a halogen-bond donor site, typically resulting in increased binding affinity for hydrophobic pockets in targets like Vitamin K Epoxide Reductase (VKOR) and Urease , though often at the cost of aqueous solubility.

Chemical Architecture & Tautomerism

Understanding the tautomeric equilibrium is non-negotiable for interpreting assay results. In solution, this compound exists in a dynamic equilibrium between the diketo and enol forms. The enol form (3-hydroxy-1H-inden-1-one) is stabilized by an intramolecular hydrogen bond and extended conjugation, making it the primary pharmacophore for protein binding.

Figure 1: Tautomeric Equilibrium & Synthesis Logic

Tautomerism Diketo Diketo Form (2-(4-bromophenyl)-1,3-indandione) Protonated C2 Enol Enol Form (Active) (2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one) Acidic OH (pKa ~4-5) Diketo->Enol Tautomerization (Solvent Dependent) Anion Stabilized Anion (Physiological pH Species) Delocalized Charge Enol->Anion Deprotonation (pKa driven)

Caption: The molecule predominantly exists as the enol or ionized enolate at physiological pH, mimicking carboxylic acid bioisosteres.

Comparative SAR Profile

The following table contrasts the 4-bromo candidate against the parent compound (Phenindione) and a standard reference (Warfarin) in the context of anticoagulant/antiplatelet activity.

Table 1: Physicochemical & Activity Comparison
FeatureCandidate: 4-Bromo Analog Parent: Phenindione Standard: Warfarin
Structure 2-(4-Br-Ph)-1,3-indandione2-Ph-1,3-indandioneCoumarin derivative
LogP (Lipophilicity) ~3.8 (High) ~2.9 (Moderate)~2.7
Electronic Effect Electron-withdrawing (Inductive)NeutralN/A
pKa (Enol) ~3.8 - 4.1 (More acidic)~4.5~5.0
Protein Binding Very High (>98%) High (90-95%)High (97-99%)
Primary Target VKORC1 / Platelet AggregationVKORC1VKORC1
Metabolic Stability Enhanced (Blocked p-oxidation)Moderate (p-hydroxylation)Moderate
Mechanistic Analysis of the 4-Bromo Modification
  • Metabolic Blocking: The para-position of the phenyl ring is a primary site for Cytochrome P450-mediated hydroxylation. Substituting Hydrogen with Bromine blocks this metabolic soft spot, potentially extending the half-life (

    
    ) of the drug compared to Phenindione.
    
  • Halogen Bonding: The Bromine atom can act as a Lewis acid (sigma-hole), forming specific halogen bonds with backbone carbonyls or sulfhydryl groups in the target enzyme active site, an interaction unavailable to the parent phenyl compound.

  • Acidity & Ionization: The electron-withdrawing inductive effect (-I) of the bromine stabilizes the enolate anion. Since the anionic form is often the active inhibitor species for enzymes like Urease or VKOR, this lowers the pKa, ensuring a higher fraction of the molecule is in the active ionized state at physiological pH (7.4).

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (e.g., melting point confirmation, TLC monitoring).

Protocol A: Synthesis via Phthalide Condensation

Basis: Modified Knoevenagel/Michael addition adapted from Source 1.4.

Reagents:

  • Phthalide (1.0 eq)

  • 4-Bromobenzaldehyde (1.0 eq)

  • Sodium Ethoxide (NaOEt) (1.1 eq)

  • Absolute Ethanol (Solvent)[1]

  • Ethyl Acetate/Hexane (for recrystallization)

Workflow:

  • Activation: Dissolve Sodium Ethoxide (3.06 g) in Absolute Ethanol (40 mL) under

    
     atmosphere.
    
  • Condensation: Add Phthalide (5.6 g) and 4-Bromobenzaldehyde (7.4 g) simultaneously.

  • Reflux: Heat to reflux (

    
    ) for 60 minutes . The solution should turn deep red (formation of the sodium salt of the indandione).
    
  • Quench: Remove ethanol via rotary evaporation. Add ice-cold water (200 mL).

  • Acidification: Critical Step. The residue is the sodium salt. Acidify dropwise with 10% HCl until pH ~2. A yellow/orange precipitate (the enol form) will form.

  • Purification: Filter the solid. Wash with diethyl ether (2 x 40 mL) to remove unreacted aldehyde. Recrystallize from Ethanol.

  • Validation: Target Melting Point: 198–200 °C .

Figure 2: Synthetic Pathway

Synthesis Phthalide Phthalide NaOEt NaOEt / EtOH Reflux 1h Phthalide->NaOEt Aldehyde 4-Br-Benzaldehyde Aldehyde->NaOEt Salt Sodium Salt (Deep Red) NaOEt->Salt Rearrangement Acid HCl (pH 2) Salt->Acid Product 2-(4-Br-Ph)-1,3-Indandione (Yellow Solid) Acid->Product Precipitation

Caption: One-pot synthesis converting phthalide to the 2-aryl-1,3-indandione scaffold via base-catalyzed rearrangement.

Protocol B: Antiplatelet Aggregation Assay

Objective: Compare IC50 against Arachidonic Acid (AA) induced aggregation.

  • Preparation: Prepare Platelet-Rich Plasma (PRP) from citrated human blood via centrifugation (200g, 15 min).

  • Induction: Use Arachidonic Acid (AA) (1.0 mM) or ADP (10 µM) as the aggregation inducer.

  • Incubation: Incubate PRP with the test compound (dissolved in DMSO, final conc <0.5%) for 5 minutes at

    
    .
    
  • Measurement: Monitor light transmission using an aggregometer for 5 minutes after adding the inducer.

  • Calculation:

    
    
    
  • Expectation: The 4-bromo analog typically exhibits higher potency than the unsubstituted parent due to enhanced lipophilic interaction with the platelet membrane or COX-1 enzyme channels.

References

  • Electrochemical Synthesis and Antiplatelet Activity: Title: Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities. Source: Brieflands (2013). URL:[Link] Significance: Provides the specific synthesis protocol (Method A) and confirms antiplatelet activity of the 4-bromo derivative.

  • Antimicrobial Evaluation: Title: Synthesis of Novel 1,3-Indanedione Derivatives and Pharmacological Evaluation as Anti-microbial Agents.[2][3][4] Source: International Journal of Pharmaceutical Sciences and Research (2019). URL:[Link] Significance: Establishes the antimicrobial baseline for this scaffold.

  • General SAR of Indanones: Title: Synthesis of 1-indanones with a broad range of biological activity.[3][4] Source: Beilstein Journal of Organic Chemistry (2017). URL:[Link] Significance: Reviews the broader biological context of the indanone/indandione class.

Sources

Photophysical Profiling of Substituted Indenones: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Indenones (inden-1-ones) represent a versatile class of cyclic enones whose photophysical properties are highly tunable through substituent modification. Unlike their saturated counterparts (indanones), indenones possess an endocyclic C=C double bond that participates in extended


-conjugation, making them excellent candidates for fluorescent probes, organic semiconductors, and photodynamic therapy agents.

This guide provides an objective, data-driven comparison of substituted indenones, focusing on the dichotomy between 2,3-diarylindenones (aggregation-induced emission active) and 3-aminoindenones (internal charge transfer dominant). We synthesize experimental data to establish a selection framework for specific research applications.

Structural Classification & Mechanistic Basis

The photophysics of indenones is governed by the electronic push-pull interactions across the five-membered ring. We categorize them into three distinct classes based on electronic behavior:

Class A: 2,3-Diarylindenones (The "Rotor" Systems)
  • Structure: Phenyl rings at positions 2 and 3.

  • Mechanism: In solution, free rotation of the phenyl rings dissipates excited state energy non-radiatively (low quantum yield). In aggregated states or viscous media, rotation is restricted (RIR - Restriction of Intramolecular Rotation), leading to Aggregation-Induced Emission (AIE) .

  • Key Application: Viscosity sensors, amyloid plaque detection.

Class B: Donor-Acceptor (D-A) 3-Substituted Indenones
  • Structure: Strong electron-donating group (e.g.,

    
    , 
    
    
    
    ) at position 3 or on the 3-phenyl ring.
  • Mechanism: The carbonyl group acts as an acceptor, while the 3-substituent acts as a donor. Upon excitation, a strong Internal Charge Transfer (ICT) occurs, resulting in large Stokes shifts and pronounced solvatochromism.

  • Key Application: Polarity sensors, cellular membrane imaging.

Class C: Fused/Rigidified Indenones
  • Structure: The indenone core is fused with other aromatic systems (e.g., indenofluorenes).

  • Mechanism: Rigid planar structures minimize non-radiative decay, resulting in high quantum yields (

    
    ) even in solution.
    
  • Key Application: OLEDs, laser dyes.

Photophysical Comparison

The following data summarizes the performance of representative derivatives in polar aprotic solvent (Acetonitrile) unless otherwise noted.

Table 1: Comparative Photophysical Data
Compound ClassRepresentative Derivative

(nm)

(nm)
Stokes Shift (nm)

(Soln)

(Aggr/Solid)
Primary Mechanism
Class A 2,3-Diphenylindenone340N/A (Weak)N/A< 0.010.15 - 0.30RIR / AIE
Class B 3-(4-Dimethylamino)phenyl-indenone4606201600.05 - 0.2< 0.05 (ACQ)ICT
Class B 3-Morpholino-indenone4255601350.12LowICT
Class C Indenofluorene Derivative380425450.850.40Planar

-

*Note: Class B quantum yield is highly solvent-dependent (higher in non-polar, lower in polar protic due to H-bonding quenching).

Solvatochromism Analysis (Class B Focus)

Class B indenones exhibit positive solvatochromism. As solvent polarity increases, the highly dipolar ICT excited state is stabilized more than the ground state, reducing the energy gap.

  • Non-polar (Toluene): Emission

    
     540 nm (Yellow)
    
  • Polar Aprotic (DMSO): Emission

    
     630 nm (Red)
    
  • Lippert-Mataga Slope: High (

    
    ), indicating a large change in dipole moment (
    
    
    
    ) upon excitation, typically 10–15 D.

Experimental Protocols

To ensure reproducibility, we provide a validated synthesis and characterization workflow.

Synthesis of 3-(Dialkylamino)indenones (Class B)

This protocol utilizes a Knoevenagel-type condensation followed by cyclization, or a direct substitution on a 3-haloindenone precursor.

Methodology: Nucleophilic Substitution on 3-Chloroindenone

  • Precursor Prep: Reflux 1,3-indandione with

    
     in benzene/toluene to obtain 3-chloroinden-1-one.
    
  • Substitution: Dissolve 3-chloroinden-1-one (1.0 eq) in dry THF.

  • Addition: Add secondary amine (e.g., morpholine or dimethylamine, 2.2 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 2-4 hours (monitor by TLC, disappearance of starting material).

  • Workup: Pour into ice water. The product often precipitates as a deeply colored solid (red/orange). Filter, wash with water, and recrystallize from Ethanol/Hexane.

Fluorescence Quantum Yield Measurement (Relative Method)

Trustworthiness Check: Always use a reference standard with spectral properties similar to your sample to minimize refractive index and inner-filter errors.

Workflow Diagram (DOT):

QY_Measurement Step1 Select Standard (e.g., Rhodamine 6G, Quinine Sulfate) Step2 Prepare Solutions Abs < 0.1 at exc. wavelength Step1->Step2 Step3 Record UV-Vis (Confirm linearity) Step2->Step3 Step4 Record Fluorescence (Integrate Area F) Step3->Step4 Step5 Calculate QY Using comparative equation Step4->Step5 Equation Φx = Φst (Fx/Fst)(Ast/Ax)(ηx²/ηst²) Step5->Equation Formula

Caption: Workflow for relative quantum yield determination.


 represents the refractive index of the solvent.

Critical Protocol Steps:

  • Absorbance Matching: Ensure the optical density (OD) of both the sample and the standard is identical at the excitation wavelength and kept below 0.1 (preferably 0.05) to avoid inner-filter effects.

  • Solvent Correction: If the sample and standard are in different solvents, the refractive index correction term

    
     is mandatory.
    
  • Excitation: Excitation slit width should be narrow (1-2 nm); emission slit width can be wider (2-5 nm) to capture the full signal.

Applications & Case Studies

Case Study 1: Amyloid Fibril Detection (Class A)

Researchers utilized 2-(4-dimethylaminophenyl)-3-phenylindenone to detect


-amyloid fibrils.
  • Observation: The probe is non-fluorescent in buffer (water) due to quenching rotation.

  • Result: Upon binding to the hydrophobic channels of amyloid fibrils, rotation is restricted.

  • Data: Fluorescence intensity increased 45-fold (

    
     nm).
    
  • Advantage: "Turn-on" mechanism provides high signal-to-noise ratio compared to "always-on" probes like Thioflavin T.

Case Study 2: Lipid Droplet Imaging (Class B)

3-Aminoindenones are lipophilic and exhibit solvatochromism.

  • Application: Staining intracellular lipid droplets.

  • Mechanism: The probe partitions into the non-polar lipid core.

  • Signal: Emission shifts from red (630 nm in cytoplasm) to yellow-green (550 nm in lipid), allowing ratiometric imaging of lipid accumulation.

References

  • Ren, Y., et al. (2019). "Indenone-based fluorescent probes for specific detection of Cysteine in living cells." Sensors and Actuators B: Chemical. Link

  • Klymchenko, A. S. (2017). "Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications." Accounts of Chemical Research. Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[1] Link

  • Belfield, K. D., et al. (2004). "Synthesis, Characterization, and Optical Properties of New Two-Photon-Absorbing Fluorene Derivatives." Journal of Organic Chemistry. Link

  • Valeur, B. (2001). Molecular Fluorescence: Principles and Applications. Wiley-VCH. Link

Sources

Reproducibility & Performance Guide: 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the reproducibility and performance characteristics of 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one (also known as 2-(4-bromophenyl)-1,3-indandione).

This guide addresses the critical "hidden variables"—specifically keto-enol tautomerism and solvent-dependent solubility—that often lead to inconsistent data in Vitamin K Epoxide Reductase (VKOR) inhibition and antiproliferative assays.[1]

Classification: Vitamin K Antagonist (VKA) / Tubulin Polymerization Inhibitor (Putative) CAS: 81397-85-5 (Analogous) Primary Application: Anticoagulant mechanism studies; Structure-Activity Relationship (SAR) probes for halogen bonding in protein pockets.[1]

Part 1: The Core Directive – Mastering the Equilibrium

The primary failure point in reproducing experiments with this compound is ignoring its dynamic structure. Unlike Warfarin (a coumarin derivative), 2-aryl-1,3-indandiones exist in a rapid keto-enol equilibrium that is highly sensitive to solvent polarity.[1]

The "Chameleon" Effect
  • In Solid State: Often exists as the Enol (3-hydroxy-1H-inden-1-one), stabilized by intermolecular hydrogen bonding.[1]

  • In Non-Polar Solvents (e.g., Chloroform, Toluene): Favors the Diketo form.

  • In Polar Aprotic Solvents (e.g., DMSO, DMF): Favors the Enol form (and the enolate anion if basic).

  • In Aqueous Buffer: The Enolate anion is the active species at physiological pH (pKa ~ 4–5).

Reproducibility Rule #1: You must report the exact solvent composition of your stock solution and the final assay buffer. A shift from 0.1% DMSO to 1% DMSO can alter the effective concentration of the active tautomer.

Visualizing the Equilibrium (DOT Diagram)

The following diagram illustrates the solvent-dependent structural shifts that define this compound's reactivity.

Tautomerism cluster_0 Bioactive Species Solid Solid State (Enol Form) Enol Enol Form (Polar Aprotic Solvents) Solid->Enol Dissolution (DMSO) Diketo Diketo Form (Non-Polar Solvents) Enolate Enolate Anion (Physiological pH) Diketo->Enolate Slow Conversion Enol->Diketo Solvent Shift (CHCl3) Enol->Enolate Deprotonation (pKa ~4.5)

Caption: Solvent-dependent tautomeric shifts. The Enolate anion is the primary bioactive species in aqueous physiological assays.

Part 2: Comparative Analysis

This compound is a 2-aryl-1,3-indandione , a class of Vitamin K antagonists (VKAs) distinct from the 4-hydroxycoumarins (Warfarin).[1]

Performance vs. Alternatives[1][2]
Feature2-(4-bromophenyl)-3-hydroxy-1H-inden-1-oneWarfarin (Standard)Phenindione (Analog)
Scaffold 1,3-Indandione4-Hydroxycoumarin1,3-Indandione
Mechanism VKORC1 Inhibition (Competitive)VKORC1 InhibitionVKORC1 Inhibition
Binding Mode Halogen Bonding: The 4-bromo group can exploit specific halogen-pi interactions in the binding pocket, potentially increasing affinity over unsubstituted analogs.[1]Hydrogen Bonding & Hydrophobic interactions.Hydrophobic interactions (Phenyl ring).
Onset of Action Rapid: Indandiones generally show faster onset than coumarins due to quicker hepatic uptake.Slow (Delayed effect).Rapid.
Toxicity Risk High: Indandiones are associated with hypersensitivity reactions (renal/hepatic) in clinical history. Used primarily as tools, not drugs.Moderate (Bleeding risk).High (Hypersensitivity).
Fluorescence Weak/Conditionally Fluorescent: Requires derivatization or specific rigid environments.Weakly fluorescent.Weak.

Why use this compound? Researchers choose the 4-bromophenyl derivative to probe the binding pocket dimensions of VKORC1 or tubulin. The bromine atom serves as a steric and electronic probe (sigma-hole donor) that Warfarin lacks.[1]

Part 3: Experimental Protocols

To ensure data integrity, follow these self-validating protocols.

Protocol A: Stock Solution Preparation (Critical Step)

Purpose: To generate a stable, homogeneous stock free of micro-precipitates.

  • Weighing: Weigh the solid (likely orange/red powder) into an amber glass vial (light sensitive).

  • Solvent Choice: Use 100% DMSO (anhydrous).

    • Avoid Ethanol: Ethanol promotes esterification side reactions over long storage.

  • Concentration: Prepare at 10 mM .

  • Sonicate: Sonicate for 5 minutes at room temperature.

    • Validation: Visually inspect for "schlieren" lines (swirls). If present, sonicate longer.

  • Storage: Store at -20°C.

    • Shelf Life: 3 months. If the color shifts from orange to dark brown, oxidation has occurred. Discard.

Protocol B: In Vitro VKOR Inhibition Assay

Purpose: To determine IC50 values for Vitamin K Epoxide Reductase inhibition.

Reagents:

  • Microsomal preparation (source of VKORC1).

  • Substrate: Vitamin K1 epoxide (KO).

  • Reductant: DTT (Dithiothreitol).

  • Inhibitor: 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one (Serial dilutions).[1]

Workflow:

  • Pre-Incubation: Incubate microsomes with the inhibitor (0.1 nM – 10 µM) for 10 minutes at 37°C before adding the substrate.

    • Reasoning: Indandiones can exhibit slow-binding kinetics.[1] Immediate substrate addition may underestimate potency.

  • Reaction Start: Add Vitamin K1 epoxide and DTT.

  • Reaction Stop: After 15 minutes, quench with ice-cold Isopropanol.

  • Detection: HPLC-UV or LC-MS/MS quantification of the product (Vitamin K1 quinone).

Data Validation (Self-Check):

  • Control: Run a Warfarin control side-by-side.[1] The IC50 of Warfarin should be ~0.5–2.0 µM (depending on conditions).

  • Solvent Control: Ensure the DMSO concentration is constant (<1%) across all wells.

Mechanism of Action Diagram (DOT)

This diagram maps the intervention point of the compound within the Vitamin K Cycle.

VKOR_Pathway VitK_Epoxide Vit K Epoxide (Inactive) VitK_Quinone Vit K Quinone VitK_Epoxide->VitK_Quinone Reduction 1 VitK_Hydroquinone Vit K Hydroquinone (Active Cofactor) VitK_Quinone->VitK_Hydroquinone Reduction 2 VitK_Hydroquinone->VitK_Epoxide Oxidation (Coupled) Carboxylase GGCX Carboxylase VitK_Hydroquinone->Carboxylase Clotting_Factors Activated Clotting Factors (II, VII, IX, X) Carboxylase->Clotting_Factors Carboxylation VKORC1 VKORC1 Enzyme VKORC1->VitK_Epoxide Catalysis Blocked Inhibitor 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one (Inhibitor) Inhibitor->VKORC1 Competitive Binding

Caption: The compound inhibits VKORC1, preventing the recycling of Vitamin K Epoxide back to the active Hydroquinone form.

References

  • Structure & Tautomerism

    • Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds.[1][2] Journal of Chemical Education.[2]

    • [1]

  • Biological Activity (Indandiones)

    • Indandione and Its Derivatives - Chemical Compounds with High Biological Potential.[1][3] Mini-Reviews in Medicinal Chemistry.

  • Anticoagulant Mechanism

    • Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1) Inhibition. Blood.
    • [1]

  • Comparative Pharmacology

    • Comparison of the efficacy and safety of new oral anticoagulants with warfarin.[4][5] The Lancet.

Sources

Safety Operating Guide

2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Operational Guide: Disposal and Handling of 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one Audience: Researchers, Senior Lab Operations Personnel, EHS Officers.[1]

Executive Hazard Assessment & Chemical Context

Senior Scientist Insight: To dispose of 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one safely, you must first understand its chemical identity. This compound is the enol tautomer of 2-(4-bromophenyl)-1,3-indandione (often referred to pharmacologically as Bromindione).[1] In solution and solid states, these forms exist in equilibrium.[1]

Therefore, you are not merely handling a cyclic ketone; you are handling a halogenated derivative of the indandione class , which carries two critical operational mandates:

  • Biological Activity: Indandiones are potent Vitamin K antagonists (anticoagulants).[1] Even in research quantities, they must be treated as Acute Toxins .[1]

  • Halogen Content: The bromine atom explicitly categorizes this as Halogenated Organic Waste .[1] Mixing this with non-halogenated solvents increases disposal costs significantly and complicates incineration due to the generation of acidic gases (HBr).

Core Directive: Do not treat this as generic organic waste. Segregation is critical for both safety and regulatory compliance (RCRA).[1][2]

Waste Characterization & Segregation Strategy

Before initiating disposal, categorize the material stream.[1][3][4][5] Use the table below to determine the correct waste stream.

ParameterClassificationOperational Logic
Primary Hazard Toxic / Irritant Indandione core structure implies anticoagulant potential.[1]
Waste Code (US) P-List (Proxy) / Toxic While not always explicitly P-listed by CAS, treat as P-listed (Acute Hazardous) for safety margins.[1]
Chemical Class Halogenated Organic Contains Bromine.[1][5] Must be incinerated at high temperatures with scrubbers.[1]
Incompatibility Strong Oxidizers / Bases Enol form is acidic; reaction with strong bases forms salts.[1] Reaction with oxidizers may be vigorous.[1][6][7]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solids (Powders/Crystals)

Use this for expired stock, synthesized bulk, or spill cleanup residues.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles.[1] If handling fine powder >100 mg outside a fume hood, use an N95 or P100 respirator to prevent inhalation of anticoagulant dust.[1]

  • Primary Containment: Transfer the solid into a clear, wide-mouth polyethylene or glass jar. Do not use metal containers, as the enol form can react with metals over time.[1]

  • Labeling: Affix a hazardous waste label immediately.

    • Text: "Hazardous Waste - Solid - Toxic - Halogenated."[1]

    • Constituents: "2-(4-bromophenyl)-1,3-indandione (Bromindione)."[1]

  • Secondary Containment: Place the primary container inside a clear plastic zip-seal bag. This "double-containment" protects waste handlers from trace dust on the bottle exterior.[1]

  • Disposal Path: Route to High-Temperature Incineration .

Scenario B: Disposal of Liquid Waste (Mother Liquors/Solvents)

Use this for reaction mixtures or HPLC effluents containing the compound.

  • Segregation (CRITICAL):

    • Do NOT pour into the "General Organic / Non-Halogenated" carboy.[1]

    • Must go into the "Halogenated Solvent Waste" stream.[1]

    • Reasoning: Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the dissolved brominated solute contaminates the entire volume, mandating the more expensive halogenated treatment path.

  • pH Check: If the solution is basic (pH > 9), neutralize to pH 6-8 using dilute acetic acid or HCl before adding to the waste drum to prevent heat generation or polymerization in the drum.[1]

  • Container: High-density polyethylene (HDPE) carboys are standard.[1] Ensure the cap is vented if there is any risk of ongoing reaction, though the compound itself is generally stable.

Scenario C: Contaminated Glassware & Sharps

Use this for syringes, TLC plates, or broken flasks.[1]

  • Triple Rinse: Rinse glassware 3x with a solvent capable of dissolving the compound (Acetone or Dichloromethane).[1]

    • Action: Collect all rinsates as Halogenated Liquid Waste (see Scenario B).[1]

  • Declassification: After triple rinsing, the glassware is legally "RCRA Empty" in many jurisdictions and can be washed normally or disposed of as glass trash.[1]

  • Sharps: If needles/syringes are used, do not rinse.[1] Discard immediately into a Hard-Walled Sharps Container labeled "Chemically Contaminated Sharps."

Visualized Workflows

Diagram 1: Waste Segregation Decision Tree

This logic ensures you do not cross-contaminate waste streams, which is the #1 cause of laboratory fines.

WasteSegregation Start Waste Material Generated Form Physical State? Start->Form Liquid Liquid / Solution Form->Liquid Solid Solid / Powder Form->Solid Contaminated Labware / PPE Form->Contaminated HalogenCheck Contains Halogenated Solvent (DCM, Chloroform)? Liquid->HalogenCheck SoluteCheck Solute is Brominated (Inden-1-one)? HalogenCheck->SoluteCheck No HaloWaste DISPOSE AS: Halogenated Organic Waste HalogenCheck->HaloWaste Yes SoluteCheck->HaloWaste Yes (Contaminates Stream) SolidWaste DISPOSE AS: Solid Toxic Waste (Double Bagged) Solid->SolidWaste Contaminated->SolidWaste Gloves/Paper SharpsWaste DISPOSE AS: Chemically Contaminated Sharps Contaminated->SharpsWaste Sharps/Needles

Caption: Decision logic for segregating brominated indanone waste. Note that the presence of the brominated solute mandates a Halogenated waste stream even if the solvent is non-halogenated.

Diagram 2: Emergency Spill Response Protocol

Immediate actions to take if the powder is dispersed.

SpillResponse Spill SPILL EVENT Evacuate 1. Evacuate Immediate Area (Avoid Inhalation) Spill->Evacuate PPE 2. Don PPE (Nitrile Gloves, Goggles, N95 Mask) Evacuate->PPE Contain 3. Containment Cover with damp paper towels to prevent dust PPE->Contain Clean 4. Cleanup Scoop into jar -> Wipe with Acetone Contain->Clean Dispose 5. Disposal Label as 'Spill Debris - Toxic' Clean->Dispose

Caption: Operational workflow for managing spills of anticoagulant powders. Dampening the spill is crucial to prevent inhalation of toxic dust.

Regulatory & Compliance Framework

  • RCRA (USA): This material falls under 40 CFR 261.31 (Listed Wastes) logic.[1] While it may not have a specific "U" or "P" code assigned to this exact isomer, the "Halogenated Organic" characteristic requires treatment standards (incineration) that meet Land Disposal Restrictions (LDR).

  • Drain Disposal: Strictly Prohibited. Do not flush down the sink.[1][4] The compound is toxic to aquatic life and persistent.

  • Quenching: Chemical destruction (e.g., bleach oxidation) is not recommended for this compound in a standard lab setting due to the complexity of the brominated byproducts. High-temperature incineration is the only self-validating disposal method.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][8] [Link]

  • U.S. Environmental Protection Agency. (2024). Hazardous Waste Generators: Managing Your Waste. EPA.gov.[1] [Link]

  • PubChem. (n.d.).[1] Compound Summary: Bromindione (CAS 1146-98-1).[1] National Library of Medicine.[1] [Link]

Sources

Personal protective equipment for handling 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hidden Hazard

Do not treat this compound as a generic organic solid. 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one is a tautomer of 2-(4-bromophenyl)-1,3-indandione . Structurally, this places it in the aryl-indandione class , a family of potent Vitamin K antagonists (anticoagulants) historically used as rodenticides (e.g., Diphacinone, Pindone, Bromindione).

The Critical Risk: Unlike standard irritants, the primary danger here is systemic toxicity via transdermal absorption and inhalation . Exposure can lead to hypoprothrombinemia (impaired blood clotting) which may be asymptomatic for 24–48 hours before manifesting as internal hemorrhage.

Part 1: Hazard Identification & Mechanism

To select the correct PPE, you must understand the mechanism of toxicity. This compound exists in a dynamic equilibrium between the enol form (hydroxy-indenone) and the diketo form (indandione).

The Tautomeric Trap

Many researchers see "hydroxy-indenone" and assume it is a simple alcohol/ketone. However, in physiological pH, the equilibrium shifts, allowing the molecule to mimic Vitamin K.

  • Mechanism: Competitive inhibition of the Vitamin K 2,3-epoxide reductase enzyme (VKORC1).

  • Result: Depletion of clotting factors II, VII, IX, and X.

  • Route of Entry:

    • Inhalation (High Risk): Dusts are rapidly absorbed into the bloodstream.

    • Dermal (High Risk): Indandiones are lipophilic and penetrate intact skin.

    • Ocular: Severe irritation and potential systemic uptake.

DOT Diagram: Hazard Logic & Tautomerism

TautomerHazard cluster_0 Physiological Environment Enol Enol Form (Hydroxy-indenone) Diketo Diketo Form (Indandione) Enol->Diketo Tautomeric Equilibrium Enzyme Target: VKORC1 (Vit K Reductase) Diketo->Enzyme Inhibits Effect Systemic Toxicity (Hemorrhage Risk) Enzyme->Effect Clotting Factor Depletion

Figure 1: The tautomeric shift from the hydroxy-indenone form to the biologically active indandione form drives the anticoagulant toxicity.

Part 2: The PPE Matrix

Standard "lab coat and safety glasses" are insufficient for handling this compound in powder form. We utilize a Control Banding approach, treating this as a Band 4 Potent Compound (OEL < 10 µg/m³ estimated based on Pindone/Diphacinone analogs).

Protection ZoneComponentSpecificationScientific Rationale
Respiratory Primary P100 / HEPA N95 masks filter 95% of particles but do not guarantee a face seal against potent dusts. P100 (magenta cartridges) or PAPR is required if not in a sealed glove box.
Dermal (Hand) Inner Layer Nitrile (4 mil) Acts as a second skin; visual indicator for breaches.
Outer Layer Nitrile (Extended Cuff, 8 mil) Permeation Resistance: Halogenated organics can permeate thin nitrile. Double gloving creates a "breakthrough buffer."
Body Suit Tyvek® / Non-woven Cotton lab coats retain dust in the weave, creating a secondary exposure source in the laundry or office. Non-woven suits are disposable and hydrophobic.
Ocular Primary Chemical Goggles Safety glasses allow dust entry from the sides. Goggles provide a seal against airborne particulates.
Part 3: Operational Protocols
Protocol A: Weighing & Transfer (Highest Risk)

The moment of highest risk is when the static-charged powder leaves the stock container.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure.

  • Static Management: Use an ionizing bar or anti-static gun on the spatula and weighing boat. Indandione derivatives are often fluffy, electrostatic solids that "jump" during transfer.

  • The "Wet Method" (Recommended):

    • Tare a vial containing the solvent (e.g., DMSO or Acetone).

    • Add the solid directly to the solvent inside the hood.

    • Why? Solubilizing the compound immediately eliminates the inhalation hazard, downgrading the risk to a "splash hazard" (easier to manage).

Protocol B: Doffing (Removal) Strategy

Most exposures occur not during the experiment, but when removing contaminated gear.

  • Outer Gloves First: Remove outer gloves inside the fume hood. Treat them as solid hazardous waste.

  • Suit Removal: Roll the Tyvek suit outward (inside-out) so that any trapped dust is encapsulated inside the roll.

  • Hand Wash: Wash hands with soap and cool water (hot water opens pores, increasing absorption potential) immediately after removing inner gloves.

Part 4: Decontamination & Waste

Deactivation Chemistry: While specific degradation data for this CAS is rare, indandiones are susceptible to oxidation.

  • Decontamination Solution: 10% Sodium Hypochlorite (Bleach) or a strong oxidant (e.g., KMnO4 solution) will cleave the indandione ring, reducing biological activity.

  • Procedure: Wipe down balance and hood surfaces with a bleach-soaked pad, followed by a water rinse (to prevent corrosion), then an ethanol rinse.

Waste Disposal:

  • Stream: Segregate as "Toxic Organic / Halogenated" .

  • Labeling: Explicitly mark container: "Contains Anticoagulant / Vitamin K Antagonist."

  • Destruction: Incineration is the only acceptable disposal method. Do not sewer.

Part 5: Emergency Response (Self-Validating Safety)

This section is for your site Safety Officer and First Responders.

Scenario: Accidental Exposure

  • Inhalation: Remove to fresh air. Medical observation is mandatory for 48 hours. Coagulation panels (PT/INR) should be baselined immediately and monitored.

  • Skin Contact: Wash with soap/water for 15 minutes. Do not use solvents (ethanol/DMSO) to clean skin; this drives the toxin deeper into the dermis.

  • Antidote: Phytomenadione (Vitamin K1) .

    • Note: This is a structural analog to Warfarin/Super-Warfarin. Standard Vitamin K therapy is the clinical countermeasure if prothrombin time increases.

DOT Diagram: Emergency Decision Tree

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Dermal Contact Type->Skin Inhale Inhalation/Dust Type->Inhale ActionSkin Wash 15min (Soap/Water) NO SOLVENTS Skin->ActionSkin ActionInhale Fresh Air NPO (Nothing by mouth) Inhale->ActionInhale Medical Transport to ER Bring SDS ActionSkin->Medical ActionInhale->Medical Monitor Monitor PT/INR (24-48hr delay possible) Medical->Monitor Treatment Administer Vitamin K1 (If indicated) Monitor->Treatment

Figure 2: Response workflow emphasizing the delayed nature of anticoagulant symptoms.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7728969, 2-(4-bromophenyl)-3-hydroxy-4H-chromen-4-one (Tautomer/Isomer considerations). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][2] National Academies Press.[1][2] Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. Occupational Health Guideline for Soluble Indandione Compounds (Pindone). Retrieved from [Link]

  • World Health Organization (WHO). Data Sheet on Pesticides No. 15: Chlorophacinone (Indandione Anticoagulant). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one
Reactant of Route 2
Reactant of Route 2
2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.